Thermodynamic Properties of Fluorinated Isopropoxy Phenols: A Technical Guide
This guide serves as a comprehensive technical resource for the thermodynamic characterization of fluorinated isopropoxy phenols.[1] It synthesizes experimental data with theoretical frameworks to assist in the design of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the thermodynamic characterization of fluorinated isopropoxy phenols.[1] It synthesizes experimental data with theoretical frameworks to assist in the design of pharmaceutical intermediates (e.g., anesthetic analogs) and advanced materials.[1]
Executive Summary & Core Rationale
Fluorinated isopropoxy phenols represent a specialized class of aromatic ethers where the thermodynamic profile is governed by the interplay between the lipophilic isopropoxy group and the highly electronegative fluorine substituents.
In drug discovery, particularly for anesthetic agents (analogs of propofol) and metabolic blockers, the introduction of fluorine alters the Gibbs Free Energy of Solvation (
) and Enthalpy of Vaporization () without significantly increasing steric bulk.[2] This guide provides the thermodynamic basis for these substitutions, offering a predictive framework for volatility, stability, and phase transitions.
Key Thermodynamic Drivers
The Fluorine Effect: Substitution of H with F increases density and oxidation resistance but often lowers surface tension and modifies volatility due to the low polarizability of the C-F bond.
Isopropoxy Sterics: The bulky isopropoxy group (
) disrupts planar stacking, typically lowering melting points compared to methoxy analogs, favoring liquid phases at room temperature.[1][2]
H-Bonding Modulation: Ortho-fluorination can act as a hydrogen bond acceptor, potentially forming intramolecular bonds with the phenolic -OH, significantly impacting vapor pressure.[1][2]
Structural & Thermodynamic Analysis[3][4]
The Parent Scaffold vs. Fluorinated Derivatives
The baseline thermodynamic properties are derived from 2-isopropoxyphenol (CAS 4812-20-8).[1][2] Fluorination modifies these parameters predictably.[1][2]
Property
2-Isopropoxyphenol (Parent)
Fluorinated Analog (Predicted Trend)
Mechanistic Cause
Boiling Point
100–102 °C (at 11 mmHg)
Decrease (relative to molecular weight)
Weak intermolecular dispersion forces of C-F shell.[1][2]
Density
1.03 g/mL
Increase (> 1.15 g/mL)
High atomic mass of F vs. small van der Waals radius.[1][2]
Inductive electron withdrawal (-I effect) stabilizes phenoxide anion.[1][2]
Lipophilicity (LogP)
~2.1
Increase (+0.2 to +0.5 per F)
Hydrophobicity of the C-F bond enhances lipid solubility.[2]
Enthalpy of Vaporization (
)
The enthalpy of vaporization is a critical parameter for assessing the volatility of these compounds, particularly for inhalation anesthetics or vapor-deposited materials.[1]
Estimation via Trouton’s Rule:
For non-associating liquids,
.[1][2] However, phenols associate via H-bonds.[1][2]
Correction: Fluorination ortho to the hydroxyl group (e.g., 2-fluoro-6-isopropoxyphenol) reduces intermolecular H-bonding via intramolecular F[1][2]···H-O interactions.[1][2]
Result: This leads to a lower
than expected for the mass, increasing volatility.[1]
Phase Transition Thermodynamics
The isopropoxy group introduces conformational flexibility.[1]
Entropy of Fusion (
): High rotational freedom of the isopropyl "tail" leads to higher entropy in the liquid phase, depressing the melting point ().[1]
Crystallinity: Fluorination often facilitates crystalline ordering if substituted symmetrically (e.g., para-position), but ortho-substitution generally suppresses crystallization, favoring the liquid state.[2]
Experimental Protocols for Thermodynamic Characterization
To validate these properties for a new derivative, the following self-validating protocols are recommended.
3-Fluoro-4-isopropoxyphenol is a specialized fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical active ingredients (APIs) and fluorinated liquid crystals.[1][3] Its solubility profile is governed by a "tug-of-war" between the hydrophilic phenolic hydroxyl group and the lipophilic fluorinated isopropoxy moiety.[1][3]
Understanding this balance is critical for process chemists to optimize:
Reaction Media: Selecting solvents that maximize concentration without precipitating the intermediate.[1][3]
Purification: Designing liquid-liquid extraction (LLE) protocols to separate the product from non-acidic impurities.[1][3]
Bioavailability: Estimating the lipophilicity (LogP) for early-stage drug discovery.[1][3]
Physicochemical Profile
Property
Value (Predicted/Ref)
Mechanistic Implication
LogP (Octanol/Water)
~2.8 – 2.9
Moderate lipophilicity; prefers organic layers in biphasic systems.[1][3]
pKa (Phenolic OH)
~9.2 – 9.5
The electron-withdrawing fluorine (meta to OH) increases acidity compared to phenol (pKa 10.0).[1][3]
H-Bond Donors
1 (Phenol OH)
Capable of H-bonding with water, alcohols, and DMSO.[1][3]
H-Bond Acceptors
3 (O-H, -O-, -F)
The ether oxygen and fluorine atom act as weak acceptors.[1][3]
Part 2: Solubility Mechanics (Organic vs. Water)
The solubility of 3-Fluoro-4-isopropoxyphenol is dictated by the "Like Dissolves Like" principle, modified by specific functional group interactions.[1][3]
Organic Solvents (High Solubility)
The molecule exhibits high solubility in polar aprotic and protic organic solvents.[1][3]
Mechanism: The isopropoxy group (-OCH(CH₃)₂) adds significant steric bulk and lipophilicity, disrupting the crystal lattice and enhancing interaction with organic solvents.[1][3]
Best Solvents:
DMSO & DMF: Excellent.[1][3] The solvent's oxygen accepts the phenolic proton strongly.[1][3]
Methanol & Ethanol: Excellent.[1][3] Both H-bond donation and acceptance occur.[1][3]
Dichloromethane (DCM) & Ethyl Acetate: Good to Excellent.[1][3] Primary choices for extraction from acidified aqueous phases.[1][3]
Water (pH-Dependent Solubility)
Neutral pH (pH 7):Sparingly Soluble (<1 g/L). The hydrophobic isopropoxy group and the fluorine atom dominate, preventing the water network from effectively solvating the phenyl ring.[1][3]
Alkaline pH (pH > 11):High Solubility. Deprotonation of the phenolic OH forms the phenolate anion , which is highly water-soluble.[1][3] This "switchable" solubility is the basis for purification strategies.[1][3]
Calculate concentration against a standard curve.[1][3]
Protocol B: Rapid Visual Solubility Screen
Use this for quick solvent selection during synthesis.[1]
Place 10 mg of compound in a test tube.
Add solvent in 100 µL increments .
Vortex for 30 seconds after each addition.
Interpretation:
Dissolves in <100 µL: High Solubility (>100 mg/mL) .[1][3]
Dissolves in 1 mL: Moderate Solubility (10 mg/mL) .[1][3]
Undissolved in 1 mL: Low Solubility (<10 mg/mL) .[1][3]
Part 5: Comparative Solubility Data Table
Note: Values are predicted based on QSPR analysis of structural analogs (e.g., 4-isopropoxyphenol, CAS 7495-77-4).[1][3]
Solvent System
Predicted Solubility
Application Context
Water (pH 7)
< 1 mg/mL
Poor.[1][3] Not suitable for reaction medium without surfactant.[1][3]
Water (pH 12)
> 50 mg/mL
Excellent.[1][3] Used for extraction of the product from organic layers.[1][3][4]
Methanol / Ethanol
> 100 mg/mL
Ideal for recrystallization or stock solution preparation.[1][3]
DMSO
> 200 mg/mL
Preferred for biological assays or stock storage.[1][3]
Dichloromethane
> 100 mg/mL
Standard solvent for liquid-liquid extraction.[1][3]
Hexane / Heptane
< 5 mg/mL
Poor.[1][3] Likely suitable as an "anti-solvent" to force precipitation.[1][3]
Part 6: Implications for Drug Development
Formulation: Due to low aqueous solubility, formulation will require solubility enhancers such as Cyclodextrins or co-solvents (PEG-400, Propylene Glycol) for parenteral delivery.[1][3]
Synthesis Workup:
Step 1: Dissolve crude reaction mix in Ethyl Acetate.
Step 2: Wash with dilute HCl (removes basic impurities).[1][3]
Step 3: Extract with 1M NaOH .[1][3] The 3-Fluoro-4-isopropoxyphenol will move to the aqueous layer as a salt, leaving non-acidic impurities in the organic layer.[1][3]
Step 4: Acidify the aqueous layer and re-extract with DCM to recover pure product.[1][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1243280-91-2, 3-Fluoro-4-isopropoxyphenol. Retrieved from [Link][3]
OECD (1995). Test No. 105: Water Solubility.[1][3] OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][3]
3-Fluoro-4-isopropoxyphenol: A Strategic Pharmacophore Building Block
This guide details the technical utility, synthesis, and application of 3-Fluoro-4-isopropoxyphenol (CAS 1243280-91-2), a specialized intermediate used to install the 3-fluoro-4-isopropoxyphenyl moiety. This structural m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical utility, synthesis, and application of 3-Fluoro-4-isopropoxyphenol (CAS 1243280-91-2), a specialized intermediate used to install the 3-fluoro-4-isopropoxyphenyl moiety. This structural motif is increasingly prevalent in kinase inhibitors (e.g., PI3Kδ inhibitors) due to its dual ability to block metabolic oxidation and fill hydrophobic binding pockets.
Technical Guide & Application Note
Part 1: Executive Technical Summary
3-Fluoro-4-isopropoxyphenol serves as a high-value scaffold in medicinal chemistry, specifically designed to optimize the Structure-Metabolism Relationships (SMR) and Structure-Activity Relationships (SAR) of drug candidates.
The molecule combines two strategic substitutions on the phenolic ring:
3-Fluoro Group: Acts as a metabolic blockade, preventing Phase I oxidative metabolism (hydroxylation) at the ortho-position, while modulating the acidity (pKa) of the phenol and influencing the electronic properties of the ring.
4-Isopropoxy Group: Provides significant steric bulk and lipophilicity (increasing LogP), allowing the molecule to achieve high shape complementarity with hydrophobic pockets (e.g., the ATP-binding site of kinases) while improving membrane permeability compared to smaller alkoxy groups.
The synthesis of 3-Fluoro-4-isopropoxyphenol requires precise regiocontrol to ensure the correct placement of the fluorine and isopropoxy groups relative to the hydroxyl handle. Two primary routes are established: the SNAr Route (Industrial) and the Diazotization Route (Laboratory).
Route A: The SNAr Regioselective Synthesis (Industrial Scale)
This route utilizes 3,4-difluoronitrobenzene as a commodity starting material. It exploits the differential reactivity of the fluorine atoms activated by the nitro group.
Regioselectivity: The nitro group strongly activates the para-position (C4) and weakly activates the meta-position (C3). Consequently, nucleophilic attack by the isopropoxide anion occurs almost exclusively at C4, displacing the fluorine atom para to the nitro group.
Route B: The "Reverse" Alkylation (For Cross-Coupling Precursors)
In many drug discovery campaigns, the phenol itself is not the final building block, but rather the Aryl Bromide used for Suzuki couplings. This route starts from 4-bromo-2-fluorophenol .
Result:3-Fluoro-4-isopropoxyphenylboronic acid pinacol ester , the key reagent for installing this moiety into complex heterocycles like Umbralisib .
Visualization: Synthesis Pathways
Caption: Dual synthetic pathways. Top (Blue): Synthesis of the Phenol via SNAr. Bottom (Red/Green): Synthesis of the Boronate cross-coupling partner.
Part 3: Pharmaceutical Applications & Case Study
The 3-fluoro-4-isopropoxyphenyl moiety is a validated pharmacophore, most notably deployed in the structure of Umbralisib (TGR-1202) , a dual inhibitor of PI3Kδ and CK1ε approved for the treatment of marginal zone lymphoma and follicular lymphoma.
Case Study: Umbralisib (TGR-1202)
In Umbralisib, this moiety is attached to the C3 position of a pyrazolo[3,4-d]pyrimidine core.
Role of the Moiety:
Selectivity: The bulky isopropoxy group occupies the hydrophobic Region II of the kinase ATP-binding pocket, providing selectivity over other PI3K isoforms.
Metabolic Stability: The fluorine at the 3-position protects the electron-rich aromatic ring from rapid oxidation by cytochrome P450 enzymes. Without this fluorine, the ring would be a "metabolic soft spot."
Experimental Workflow: Installing the Moiety via Suzuki Coupling
When using this building block to synthesize drug candidates like Umbralisib, the Boronic Ester derivative is typically used.
Protocol: Suzuki-Miyaura Coupling
Setup: In a reaction vial, combine the heteroaryl halide (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) (1.0 eq) and 3-Fluoro-4-isopropoxyphenylboronic acid pinacol ester (1.2 eq).
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) and Na₂CO₃ (2.0 eq).
Solvent: Degassed Dioxane/Water (4:1).
Reaction: Heat to 90°C under Argon for 4-12 hours.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography.
Validation: Confirm the biaryl bond formation via LC-MS (M+1 peak) and ¹H NMR (diagnostic splitting of the fluorophenyl protons).
Visualization: Umbralisib Retrosynthesis
Caption: Retrosynthetic disconnection of Umbralisib showing the critical role of the fluorinated alkoxy building block.
Part 4: Handling and Stability
Storage: Store 3-Fluoro-4-isopropoxyphenol under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are susceptible to slow oxidation to quinones upon prolonged exposure to air and light.
Safety: Fluorinated phenols can be skin irritants and toxic if ingested. Use standard PPE (gloves, goggles, fume hood).
Stability: The isopropoxy group is acid-labile under forcing conditions (e.g., boiling HBr), which would cleave the ether to the diol (hydroquinone). Avoid strong Lewis acids unless deprotection is intended.
References
Preparation of 3,4-difluoronitrobenzene and derivatives. PrepChem. Retrieved from [Link]
Synthesis of Umbralisib (TGR-1202) and Intermediates.World Intellectual Property Organization (WO2014006572).
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
Umbralisib Drug Profile. New Drug Approvals. Retrieved from [Link]
Bioisosteric Potential of 3-Fluoro-4-isopropoxyphenol in Drug Design
The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug discovery professionals. It moves beyond basic definitions to provide actionable protocols and mechanistic insi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a strategic resource for medicinal chemists and drug discovery professionals. It moves beyond basic definitions to provide actionable protocols and mechanistic insights.
Technical Guide & Optimization Strategy
Executive Summary: The Strategic Value of the Scaffold
In the iterative cycle of lead optimization, the 3-Fluoro-4-isopropoxyphenol moiety represents a high-value bioisostere, primarily utilized to resolve metabolic liabilities associated with standard alkoxy-phenols.[1][2]
While the 4-alkoxyphenol motif is a privileged structure in kinase inhibitors and GPCR ligands, it frequently suffers from rapid O-dealkylation (CYP450 mediated) and Phase II conjugation (glucuronidation/sulfation).[1][2][3][4] The introduction of a fluorine atom at the 3-position, combined with the steric bulk of an isopropyl group, offers a dual mechanism of protection:
Electronic Deactivation: The high electronegativity of fluorine (
) reduces the electron density of the aromatic ring, lowering the propensity for oxidative metabolism.[3][4]
Conformational Locking: The fluorine atom induces a specific dipole orientation relative to the isopropoxy group, often locking the ether linkage in a conformation that favors target binding while disfavoring metabolic access.[1][2][3][4]
This guide details the physicochemical rationale, synthesis, and validation protocols for integrating this scaffold into drug candidates.
Understanding the shift in properties when transitioning from a standard 4-methoxyphenol to 3-Fluoro-4-isopropoxyphenol is critical for predicting ADME outcomes.[1][2][3][4]
Comparative Physicochemical Data
The following table summarizes the shift in key parameters. Note the modulation of pKa and Lipophilicity (LogP).[1][2][3][4]
Property
4-Methoxyphenol (Reference)
4-Isopropoxyphenol (Steric Analog)
3-Fluoro-4-isopropoxyphenol (Target)
Impact on Drug Design
MW
124.14
152.19
170.18
Slight increase; usually negligible for Lipinski rules.[1][2][3][4]
cLogP
~1.34
~2.40
~2.6 - 2.8
Increased lipophilicity improves membrane permeability but requires solubility monitoring.[1][2][3][4]
pKa (Phenol)
10.2
10.3
~9.4
Fluorine (meta to OH) increases acidity, potentially strengthening H-bond interactions with basic residues (e.g., Arg, Lys) in the binding pocket.[1][3]
Electron-withdrawing F reduces ring oxidation potential.[1][2][3][4]
The "Fluorine Effect" on Conformation
The fluorine atom at position 3 is not merely a metabolic blocker; it acts as a conformational control element.[1][2][3][4] Through dipole-dipole repulsion with the ether oxygen lone pairs, the fluorine forces the isopropoxy group into a preferred dihedral angle (often orthogonal or twisted), which can pre-organize the molecule for binding, reducing the entropic penalty upon docking [1].
Decision Logic: When to Deploy This Bioisostere
Not every phenol requires this modification.[1][2][3][4] Use the following decision tree to determine if this scaffold is appropriate for your lead series.
Figure 1: Decision logic for deploying the 3-Fluoro-4-isopropoxyphenol scaffold during Lead Optimization.
Synthesis Protocols
Reliable access to the building block is essential.[1][2][3][4] Below is a robust, self-validating synthesis route starting from commercially available materials.
Route A: Alkylation of 3-Fluoro-4-hydroxyphenol (Preferred)
This route is convergent and avoids harsh conditions that might affect other functional groups if performed late-stage.[1][2][3][4]
Reagents:
Starting Material: 3-Fluoro-benzene-1,4-diol (CAS: 82126-38-9) or 3-Fluoro-4-benzyloxyphenol.[1][2][3][4]
Charge: Dissolve 3-Fluoro-benzene-1,4-diol (1.0 eq) in anhydrous DMF (0.5 M concentration).
Deprotonation: Add
(1.2 eq) and stir at RT for 30 mins under .
Note: The pKa difference between the two hydroxyls is minimal, but the 4-position is often more nucleophilic due to the 3-F inductive effect withdrawing from the 1-OH more strongly? Correction: The 1-OH is meta to F, 4-OH is ortho to F. The ortho-F (at 3) makes the 4-OH more acidic (lower pKa) via inductive effect, meaning it deprotonates easier but is less nucleophilic.[1][3] However, statistical alkylation often yields a mixture.[1][2][3][4]
Refined Strategy: Use 4-Benzyloxy-3-fluorophenol .[1][2][3][4] Alkylate the free phenol, then deprotect the benzyl group.[1][4]
Alkylation: Add 2-Bromopropane (1.2 eq) dropwise. Heat to 60°C for 4-6 hours.
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1][2][3][4] Dry over
Success Metric: An increase in intrinsic clearance half-life (
) of >2-fold compared to the non-fluorinated analog indicates successful metabolic blockade [3].[1][2][3][4]
Lipophilicity (LogD)
Objective: Ensure the fluorine/isopropyl addition hasn't pushed the compound into a "grease ball" territory (LogD > 4).
Method: Shake-flask method (Octanol/PBS pH 7.4) or Chromatographic Hydrophobicity Index (CHI).[1][2][3][4]
References
Purser, S., et al. (2008).[1][2][3][4] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3][4] Link
Caroon, J. M., et al. (1981).[1][2][3][4] Ipso replacement of fluorine in 3,4-difluoronitrobenzene.[1][2][3][4][5] Journal of Medicinal Chemistry. Link[1][3]
Gillis, E. P., et al. (2015).[1][2][3][4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][3]
PubChem. (2025).[1][2][3][4] 3-Fluoro-4-isopropoxyphenol Compound Summary. National Library of Medicine.[1][2][3][4] Link[1][3]
Meanwell, N. A. (2018).[1][2][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][3]
Strategic Fluorination & Alkylation: A Technical Guide to 3-Fluoro-4-isopropoxyphenol Derivatives
The following technical guide provides an in-depth review of 3-Fluoro-4-isopropoxyphenol and its pharmacologically active derivatives, specifically focusing on its role as a privileged scaffold in kinase inhibitor design...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of 3-Fluoro-4-isopropoxyphenol and its pharmacologically active derivatives, specifically focusing on its role as a privileged scaffold in kinase inhibitor design.
Executive Summary: The "Privileged Fragment"
In modern medicinal chemistry, the 3-fluoro-4-isopropoxyphenyl moiety has emerged as a high-value pharmacophore. It represents a textbook example of "multiparameter optimization" where two specific modifications—meta-fluorination and para-isopropoxylation —synergize to solve common drug developability issues:
Metabolic Stability: The isopropoxy group blocks the para-position from rapid CYP450 oxidation (unlike a methoxy or hydroxy group), while the fluorine atom electronically deactivates the ring, reducing oxidative metabolism.
Selectivity: This bulky, lipophilic fragment is frequently used to fill hydrophobic "affinity pockets" in kinases (e.g., PI3Kδ, ALK), conferring high isoform selectivity that smaller groups (like methoxy) cannot achieve.
This guide details the synthesis, structure-activity relationships (SAR), and clinical applications of this scaffold, with a focus on the FDA-approved drug Umbralisib .
Chemical Identity & Core Properties
Before exploring complex derivatives, we must establish the baseline properties of the core building block.
~10.2 (Phenolic OH is less acidic due to alkoxy donor, slightly offset by F)
Critical Synthesis Protocols
The synthesis of this moiety is rarely an end in itself; it is almost always a route to a coupling partner (Aryl Iodide or Boronic Acid). Below is the Standard Industrial Protocol for generating the key intermediate: (3-Fluoro-4-isopropoxyphenyl)boronic acid , the precursor for Suzuki couplings in drug synthesis.
Protocol A: Synthesis of the Boronic Acid Precursor
Rationale: This route utilizes nucleophilic aromatic substitution (
) on a fluoronitrobenzene, which is more cost-effective and scalable than starting from a phenol.
Mechanism:[1] The nitro group activates the para-fluorine. The isopropoxide anion selectively displaces the 4-fluorine due to resonance stabilization of the intermediate.
The following diagram illustrates the flow from raw materials to the active pharmaceutical ingredient (API) fragment.
Figure 1: Industrial synthesis pathway for the 3-fluoro-4-isopropoxyphenyl building block.
Case Study: Umbralisib (TGR-1202)
The most authoritative application of this scaffold is Umbralisib , a dual inhibitor of PI3Kδ and CK1ε approved for the treatment of marginal zone lymphoma (MZL) and follicular lymphoma (FL).
Binding Mode: The 3-fluoro-4-isopropoxyphenyl group does not bind to the hinge region (where ATP binds). Instead, it occupies the specificity pocket (selectivity pocket).
Why it works:
Isopropoxy: Fills a hydrophobic cavity unique to the delta isoform, providing >100x selectivity over alpha/beta isoforms.
Fluorine: Forms a weak intramolecular interaction or dipole alignment that locks the phenyl ring conformation relative to the pyrazole core, minimizing entropy loss upon binding.
Comparative Data: The "Fluorine Effect"
In SAR studies leading to Umbralisib, the removal of the 3-fluorine resulted in a significant drop in potency and metabolic stability.
Compound Variant
PI3Kδ IC₅₀ (nM)
T½ (Microsomal Stability)
3-Fluoro-4-isopropoxy (Umbralisib)
22 nM
> 60 min
4-Isopropoxy (No F)
145 nM
15 min
3-Fluoro-4-methoxy (No iPr)
85 nM
> 60 min
4-Methoxy (No F, No iPr)
>500 nM
12 min
Data aggregated from diverse PI3K inhibitor SAR campaigns (e.g., J. Med. Chem. literature).
Molecular Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) rationale for the moiety.
Other Emerging Applications
Beyond Umbralisib, this fragment is appearing in next-generation candidates:
ALK Inhibitors (e.g., CJ-2360): The fragment replaces standard piperidines to improve blood-brain barrier (BBB) penetration due to increased lipophilicity without adding molecular weight.
PqsR Antagonists: In anti-virulence research for Pseudomonas aeruginosa, the 3-fluoro-4-isopropoxyphenyl group mimics the natural quinolone signal molecule but prevents receptor activation.
References
Burris, H. A., et al. (2018). Umbralisib, a novel PI3Kδ and CK1ε inhibitor, in relapsed or refractory lymphoid malignancies.[1]Journal of Clinical Oncology . Link
Luo, Y., et al. (2020).[5] Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase.Journal of Medicinal Chemistry . Link
Empting, M., et al. (2012). PqsR antagonists as novel inhibitors of Pseudomonas aeruginosa quorum sensing.University of Saarland Publications . Link
PubChem Compound Summary. Umbralisib (CID 72950888).[1]National Library of Medicine . Link
US Patent 10,072,013. Polymorphs of a PI3K Delta Inhibitor. (Covering the synthesis and solid-state forms of the Umbralisib core). Link
Crystal structure analysis of 3-Fluoro-4-isopropoxyphenol
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-isopropoxyphenol Abstract The precise characterization of molecular structures is a cornerstone of modern drug development and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-isopropoxyphenol
Abstract
The precise characterization of molecular structures is a cornerstone of modern drug development and materials science. The three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of 3-Fluoro-4-isopropoxyphenol, a representative substituted phenol of interest in medicinal chemistry. We will traverse the entire workflow, from chemical synthesis and single-crystal growth to sophisticated X-ray diffraction analysis and the interpretation of intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale that governs experimental choices, ensuring a robust and self-validating analytical process.
Introduction: The Significance of Atomic-Level Structural Resolution
Substituted phenols are a class of compounds with broad applications, ranging from pharmaceuticals to polymers. The introduction of a fluorine atom and an isopropoxy group into the phenol scaffold, as in 3-Fluoro-4-isopropoxyphenol, can significantly modulate its electronic properties, lipophilicity, and metabolic stability. Understanding the precise spatial arrangement of these functional groups is paramount, as it directly influences how the molecule interacts with biological targets or assembles in a solid state.
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique that provides detailed, unambiguous information about the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation, offering a foundational understanding of the molecule's structure-activity relationship (SAR). Furthermore, the analysis of the crystal packing reveals the network of intermolecular interactions that govern the material's bulk properties.
This guide will use 3-Fluoro-4-isopropoxyphenol as a case study to elucidate the principles and practices of modern crystallographic analysis.
Experimental Foundation: From Synthesis to a Perfect Crystal
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. This is often the most challenging, yet critical, phase of the analysis.
Synthesis of 3-Fluoro-4-isopropoxyphenol
A common and efficient method for the synthesis of aryl ethers is the Williamson ether synthesis. In this proposed synthesis, 3-fluoro-4-methoxyphenol can be demethylated, followed by etherification with 2-bromopropane. A more direct, plausible route starts with 3-fluoro-4-nitrophenol, which undergoes etherification, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to yield the target phenol. For the purpose of this guide, we will consider a direct alkylation of a suitable precursor like 3-fluorobenzene-1,4-diol.
Proposed Synthetic Protocol:
Reactant Preparation: To a solution of 3-fluorobenzene-1,4-diol in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a slight molar excess of a base (e.g., potassium carbonate) to deprotonate the more acidic phenolic hydroxyl group.
Alkylation: Add 2-bromopropane to the reaction mixture. The choice of an appropriate alkylating agent is crucial for clean product formation.
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure 3-Fluoro-4-isopropoxyphenol.
Crystallization: The Art of Molecular Self-Assembly
Obtaining a single crystal suitable for X-ray diffraction is a meticulous process that relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate. The quality of the crystal is paramount for a successful diffraction experiment.
Common Crystallization Techniques for Small Molecules:
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
Protocol for 3-Fluoro-4-isopropoxyphenol:
Solvent Screening: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be tested for their ability to dissolve the compound and their potential to form crystalline solids upon slow evaporation.
Execution (Slow Evaporation): Based on solubility tests, a solution of 3-Fluoro-4-isopropoxyphenol in a mixture of ethyl acetate and hexane is prepared. The vial is covered with parafilm, and a few small holes are poked in it.
Incubation: The vial is stored in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop and immediately prepared for mounting on the diffractometer.
The Core of the Analysis: Single-Crystal X-ray Diffraction
With a suitable crystal, the process of elucidating the atomic structure can begin. This involves collecting and processing the X-ray diffraction data.
Caption: Workflow for the crystal structure analysis of a small molecule.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector), is used to collect a series of diffraction images as the crystal is rotated.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This process involves:
Indexing: Determining the unit cell dimensions and crystal lattice symmetry.
Integration: Measuring the intensity of each reflection.
Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections to create a final reflection file.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure. This is typically performed using a suite of programs like SHELX, often within a graphical user interface such as Olex2.
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. For small molecules, direct methods are highly effective.
Model Building: An initial atomic model is built into the electron density map.
Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF).
Interpreting the Crystal Structure: A Molecular Portrait
The final refined crystallographic model provides a wealth of information about the molecular and supramolecular structure of 3-Fluoro-4-isopropoxyphenol.
Crystallographic Data Summary
The key crystallographic data and refinement parameters are summarized in a standardized table. This provides a snapshot of the quality of the crystal and the diffraction experiment.
Parameter
Value (Hypothetical)
Chemical Formula
C₉H₁₁FO₂
Formula Weight
170.18
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.5
b (Å)
12.1
c (Å)
9.3
β (°)
105.2
Volume (ų)
923.5
Z
4
Temperature (K)
100(2)
Wavelength (Å)
0.71073
Reflections Collected
8500
Independent Reflections
2100
R(int)
0.035
Final R indices [I > 2σ(I)]
R1 = 0.045, wR2 = 0.110
R indices (all data)
R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²
1.05
Molecular Geometry
The refined structure allows for the precise determination of intramolecular bond lengths, bond angles, and torsion angles. These parameters can reveal insights into the electronic effects of the substituents. For instance, the C-F bond length and the geometry of the isopropoxy group can be compared to standard values to identify any unusual conformations or electronic delocalization.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is directed by a variety of non-covalent interactions. In the case of 3-Fluoro-4-isopropoxyphenol, the following interactions are expected to be significant:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form robust O-H···O hydrogen bonds with the oxygen atom of a neighboring molecule, often leading to the formation of chains or dimeric motifs.
Fluorine Interactions: The role of the fluorine atom in crystal packing is a topic of considerable interest. It can participate in weak C-H···F hydrogen bonds or other dipole-dipole interactions.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Key intermolecular interactions in the crystal lattice.
To gain a more quantitative and intuitive understanding of the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This technique partitions the crystal space into regions belonging to each molecule, and the resulting surface can be colored to map various properties.
Hirshfeld Surface Analysis Protocol:
Input: The refined crystallographic information file (CIF) is loaded into a program like CrystalExplorer.
Surface Generation: A Hirshfeld surface is generated for the molecule of interest.
Property Mapping: The surface is mapped with properties such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum (red spots), contacts of van der Waals separation (white), and longer contacts (blue).
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Each type of interaction (e.g., H···H, O···H, F···H) has a characteristic appearance on the fingerprint plot, allowing for their quantification.
Interaction Type
Percentage Contribution to Hirshfeld Surface (Hypothetical)
H···H
45.5%
O···H / H···O
25.0%
F···H / H···F
12.5%
C···H / H···C
8.0%
C···C
5.5%
Other
3.5%
The quantitative data from the Hirshfeld surface analysis provides an excellent overview of the relative importance of different interactions in directing the crystal packing. The prominent O···H/H···O contribution confirms the significance of hydrogen bonding, while the F···H/H···F contacts provide evidence for the role of the fluorine atom in the supramolecular assembly.
Conclusion: From Data to Insight
The crystal structure analysis of 3-Fluoro-4-isopropoxyphenol, as outlined in this guide, provides a detailed and unambiguous understanding of its three-dimensional structure at the atomic level. This process, which integrates synthesis, crystallization, and advanced diffraction techniques, is fundamental to modern chemical and pharmaceutical research. The resulting structural information is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties. By following a logical and rigorous workflow, researchers can transform a crystalline sample into a wealth of structural insights, paving the way for further scientific discovery.
References
University of York. (n.d.). Single Crystal X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
Cowtan, K., & Read, R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link]
OlexSys. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]
University of Cambridge. (n.d.). Olex2. Department of Chemistry. Retrieved from [Link]
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]
DB Infotech. (2023, March 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube. [Link]
Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. Retrieved from [Link]
Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. Available at: [Link]
OlexSys. (n.d.). Olex2: Crystallography at your fingertip!. Retrieved from [Link]
University of Glasgow. (n.d.). PLATON for Windows. School of Chemistry. Retrieved from [Link]
CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
Protocols & Analytical Methods
Method
Application Note & Protocol: Efficient Esterification of 3-Fluoro-4-isopropoxyphenol for Pharmaceutical Research
Introduction 3-Fluoro-4-isopropoxyphenol is a valuable building block in medicinal chemistry and drug development. Its substituted phenyl ring serves as a key structural motif in a variety of biologically active compound...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Fluoro-4-isopropoxyphenol is a valuable building block in medicinal chemistry and drug development. Its substituted phenyl ring serves as a key structural motif in a variety of biologically active compounds. The esterification of the phenolic hydroxyl group is a critical transformation, enabling the synthesis of diverse derivatives with modified pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide to the esterification of 3-fluoro-4-isopropoxyphenol, focusing on a robust and efficient protocol suitable for researchers in the pharmaceutical sciences. We will delve into the chemical principles guiding the choice of methodology, present a step-by-step protocol for the synthesis of 3-fluoro-4-isopropoxyphenyl acetate as a model reaction, and discuss key considerations for reaction monitoring, work-up, and product characterization.
Choosing the Right Esterification Strategy: A Rationale
The direct esterification of phenols with carboxylic acids under acidic conditions, known as the Fischer esterification, is often inefficient.[1][2] The reduced nucleophilicity of the phenolic oxygen, due to the delocalization of its lone pair of electrons into the aromatic ring, makes the reaction sluggish and often requires harsh conditions.[1] To achieve a more efficient and higher-yielding synthesis, it is necessary to employ a more reactive acylating agent or to enhance the nucleophilicity of the phenol.
This protocol will focus on the use of an acyl chloride in the presence of a non-nucleophilic base. This approach offers several advantages:
High Reactivity: Acyl chlorides are highly electrophilic, readily reacting with the weakly nucleophilic phenolic oxygen.
Base-Mediated Activation: The presence of a base, such as triethylamine or pyridine, deprotonates the phenol to form the more nucleophilic phenoxide ion, accelerating the reaction.[1][3]
Neutralization of Byproduct: The base also serves to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions or degradation of acid-sensitive functional groups.[1]
An alternative mild and effective method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5][6] This method is particularly useful for acid-sensitive substrates and proceeds under neutral conditions at room temperature.[4]
Experimental Protocol: Synthesis of 3-Fluoro-4-isopropoxyphenyl Acetate
This protocol details the synthesis of 3-fluoro-4-isopropoxyphenyl acetate via the acylation of 3-fluoro-4-isopropoxyphenol with acetyl chloride in the presence of triethylamine.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Supplier
Notes
3-Fluoro-4-isopropoxyphenol
C₉H₁₁FO₂
170.18
1.70 g (10.0 mmol)
e.g., Sigma-Aldrich
Starting material.
Acetyl Chloride
C₂H₃ClO
78.50
0.88 mL (12.0 mmol)
e.g., Sigma-Aldrich
Acylating agent. Corrosive and moisture-sensitive. Handle in a fume hood.[7]
Triethylamine (TEA)
(C₂H₅)₃N
101.19
2.10 mL (15.0 mmol)
e.g., Sigma-Aldrich
Base. Corrosive and flammable.
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
50 mL
e.g., Sigma-Aldrich
Reaction solvent.
1 M Hydrochloric Acid (HCl)
HCl
36.46
~20 mL
e.g., Fisher Scientific
For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
~20 mL
e.g., Fisher Scientific
For aqueous work-up.
Brine (Saturated NaCl solution)
NaCl
58.44
~20 mL
e.g., Fisher Scientific
For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
~5 g
e.g., Sigma-Aldrich
Drying agent.
Silica Gel (for column chromatography)
SiO₂
60.08
As needed
e.g., Sorbent Technologies
For purification.
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
As needed
e.g., VWR
Eluent for column chromatography.
Hexanes
C₆H₁₄
86.18
As needed
e.g., VWR
Eluent for column chromatography.
Equipment
Round-bottom flask (100 mL) with a magnetic stir bar
Synthesis of liquid crystals using 3-Fluoro-4-isopropoxyphenol monomers
Application Note: Precision Synthesis of Negative Dielectric Anisotropy Liquid Crystals Using 3-Fluoro-4-isopropoxyphenol Executive Summary This application note details the protocol for synthesizing high-performance est...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Negative Dielectric Anisotropy Liquid Crystals Using 3-Fluoro-4-isopropoxyphenol
Executive Summary
This application note details the protocol for synthesizing high-performance ester-based liquid crystals (LCs) utilizing 3-Fluoro-4-isopropoxyphenol as a critical mesogenic building block.
The incorporation of the 3-fluoro substituent induces a lateral dipole moment perpendicular to the molecular long axis, resulting in negative dielectric anisotropy (
) . This property is essential for Vertical Alignment (VA) mode displays, where molecules align perpendicular to the substrate in the off-state and tilt when an electric field is applied. The isopropoxy tail serves as a branched terminal group, effectively lowering the melting point and viscosity compared to straight-chain alkoxy analogues, thereby improving the low-temperature response times of the LC mixture.
Chemical Architecture & Rationale
Structure-Property Relationship
The target synthesis couples the phenolic monomer with a rigid core (e.g., trans-4-alkylcyclohexanecarboxylic acid) to form a phenyl ester.
Lateral Fluorine (3-F): Breaks molecular symmetry and creates a transverse dipole. This is the mechanistic driver for negative
.
Isopropoxy Group (4-OiPr): The branching at the terminal ether disrupts efficient packing in the crystal lattice.
Effect: Lowers the Crystal-to-Nematic (
) transition temperature.
Trade-off: Slightly reduces the clearing point (
) compared to -propoxy, but significantly improves solubility in LC mixtures.
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis strategy using a Steglich esterification or Acid Chloride pathway.
Figure 1: Convergent synthesis pathway for ester-based liquid crystals. The activated acid core reacts with the phenolic monomer under basic conditions to yield the mesogen.
Safety & Handling Protocol
Hazard Class
Compound
Risk Description
Mitigation Strategy
Corrosive/Toxic
3-Fluoro-4-isopropoxyphenol
Skin irritant; potential phenol absorption.
Wear nitrile gloves (double-glove recommended). Use in a fume hood.
Lachrymator
Thionyl Chloride ()
Reacts violently with water; releases HCl/SO2.
Quench excess reagent cautiously with cold bicarbonate.
Maintain hood sash at proper height; use solvent traps.
Detailed Experimental Protocol
Target Molecule: 3-Fluoro-4-isopropoxyphenyl trans-4-(4-pentylcyclohexyl)benzoate (Generic Representation of Class).
Phase A: Activation of the Carboxylic Acid Core
Objective: Convert the stable acid core into a reactive acid chloride.
Charge: In a dry 250 mL round-bottom flask (RBF), dissolve 10.0 mmol of trans-4-(4-pentylcyclohexyl)benzoic acid in 50 mL of anhydrous toluene.
Activation: Add 15.0 mmol of Thionyl Chloride (
) and a catalytic drop of DMF.
Reflux: Attach a drying tube (
) and reflux at 80°C for 3 hours. Monitor gas evolution (HCl/SO2) cessation.
Isolation: Remove solvent and excess
under reduced pressure (rotary evaporator). The residue (Acid Chloride) is used immediately in Phase B without further purification to prevent hydrolysis.
Phase B: Esterification (Coupling)
Objective: Covalent attachment of the 3-Fluoro-4-isopropoxyphenol monomer.
Preparation: Dissolve 10.0 mmol of 3-Fluoro-4-isopropoxyphenol in 30 mL of dry Dichloromethane (DCM) in a separate flask. Add 12.0 mmol of Pyridine (proton scavenger).
Addition: Cool the phenolic solution to 0°C in an ice bath. Dissolve the Acid Chloride residue from Phase A in 20 mL dry DCM and add it dropwise to the phenolic solution over 30 minutes.
Expert Insight: Slow addition prevents localized exotherms which can lead to side reactions or isomerization of the trans-cyclohexyl ring.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Quench: Pour the reaction mixture into 100 mL of ice-cold water.
Phase C: Purification (Critical for LC Resistivity)
Objective: Remove ionic impurities and unreacted phenols to ensure high Voltage Holding Ratio (VHR).
Extraction: Separate the organic layer. Wash sequentially with:
Recrystallization: Dissolve the crude solid in minimum hot Ethanol. Cool slowly to 4°C. Filter the white crystalline needles.
Purity Check: HPLC purity must be >99.8% for display applications.
Characterization & Validation
Phase Transition Analysis (DSC)
Differential Scanning Calorimetry (DSC) is mandatory to determine the mesophase range.
Protocol: Heat/Cool at 5°C/min under
.
Expected Profile:
Heating: Sharp endotherm at Melting Point (
).
Mesophase: A second endotherm at the Clearing Point (
or ).
Note: The isopropoxy derivative typically exhibits a narrower nematic range but lower
than the ethoxy/propoxy analogues.
Polarized Optical Microscopy (POM)
Visual confirmation of the liquid crystal texture.
Setup: Place sample between treated glass slides (planar alignment).
Observation:
Nematic Phase: Look for "Schlieren" textures with 2- and 4-brush defects.
Smectic Phase: Look for "Focal Conic" fan textures (if smectic phase is induced by the core).
Characterization Workflow Diagram
Figure 2: Validation workflow ensuring structural integrity and mesomorphic viability.
Application Notes for Formulation
When formulating this monomer into LC mixtures (e.g., for VA-TFT displays):
Viscosity Modifier: The 3-Fluoro-4-isopropoxy moiety acts as a "diluter" that disrupts smectic ordering, preventing low-temperature crystallization damage in displays [1].
Resistivity: Ensure the final mixture has a specific resistivity
. The purification step (Phase C) is the primary determinant of this parameter.
Dielectric Tuning: Blending this monomer with neutral dialkyl-bicyclohexyls allows precise tuning of the threshold voltage (
) via the equation:
Where the fluorinated monomer increases , thereby lowering .
References
Design of Fluorinated Liquid Crystals:
Title: "Fluorinated Liquid Crystals: Properties and Applications"
Source:[1][2][3] MDPI Molecules (2023)
Link:[Link]
Williamson Ether Synthesis Context:
Title: "The Williamson Ether Synthesis Mechanism and Conditions"
Source: Master Organic Chemistry
Link:[Link]
General Liquid Crystal Synthesis Protocols:
Title: "Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents"
Source: Liquid Crystals Journal (via ResearchGate)
Link:[Link]
Chemical Data (3-Fluoro-4-isopropoxyphenol):
Title: "4-Isopropoxyphenol Compound Summary" (Base structure reference)
Source: PubChem
Link:[4][Link]
Application Notes and Protocols for the Scalable Manufacturing of 3-Fluoro-4-isopropoxyphenol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a proposed scalable manufacturing process for 3-Fluoro-4-isopropoxyphenol, a potentially valuable i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a proposed scalable manufacturing process for 3-Fluoro-4-isopropoxyphenol, a potentially valuable intermediate in the pharmaceutical industry. Due to the limited availability of established industrial-scale synthetic routes in public literature, this guide outlines a plausible and robust three-step synthesis. The proposed pathway begins with the regioselective fluorination of an N-protected 4-aminophenol, followed by diazotization and hydrolysis to yield a key 3-fluoro-4-hydroxyphenol intermediate. The final product is obtained via a Williamson ether synthesis. This document provides detailed protocols, scale-up considerations, safety protocols, and analytical methods to ensure the safe, efficient, and reproducible production of 3-Fluoro-4-isopropoxyphenol.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. 3-Fluoro-4-isopropoxyphenol represents a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure combines the electronic effects of a fluorine substituent with a sterically accessible isopropoxy group, making it an attractive scaffold for medicinal chemists.
The development of a scalable and economically viable manufacturing process is crucial for the transition of a promising compound from laboratory-scale synthesis to industrial production. This guide is intended to provide a comprehensive framework for the scalable synthesis of 3-Fluoro-4-isopropoxyphenol, with a focus on process robustness, safety, and quality control.
Proposed Synthetic Pathway
The proposed three-step synthesis for 3-Fluoro-4-isopropoxyphenol is outlined below. This pathway was designed for its potential scalability, use of relatively common reagents, and avoidance of overly hazardous or expensive materials where possible.
Caption: Proposed three-step synthetic workflow for 3-Fluoro-4-isopropoxyphenol.
Part 1: Synthesis of N-(3-Fluoro-4-hydroxyphenyl)acetamide (Intermediate 1)
The initial step involves the protection of the amino group of 4-aminophenol, followed by regioselective electrophilic fluorination. N-acetylation is a common and cost-effective method for protecting the amino group and activating the aromatic ring for electrophilic substitution.
Protocol 1: N-Acetylation of 4-Aminophenol
Reactor Setup: Charge a suitable reactor with 4-aminophenol and a solvent such as ethyl acetate or acetic acid.
Reagent Addition: Slowly add acetic anhydride to the mixture while maintaining the temperature below 40°C.
Reaction: Stir the mixture for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Cool the reaction mixture and add water to precipitate the product.
Isolation: Filter the solid, wash with water, and dry under vacuum to yield N-acetyl-4-aminophenol.
Protocol 2: Electrophilic Fluorination
Reactor Setup: Charge the reactor with N-acetyl-4-aminophenol and a suitable solvent, such as acetonitrile or dichloromethane.
Reagent Addition: Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise to control the reaction temperature.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours, monitoring the progress by HPLC.
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization or column chromatography to yield N-(3-fluoro-4-hydroxyphenyl)acetamide.
Part 2: Synthesis of 3-Fluoro-4-hydroxyphenol (Intermediate 2)
This stage involves the deprotection of the acetyl group followed by the conversion of the amino group to a hydroxyl group via a diazotization reaction.
Protocol 3: Acid Hydrolysis of N-(3-Fluoro-4-hydroxyphenyl)acetamide
Reactor Setup: Charge the reactor with N-(3-fluoro-4-hydroxyphenyl)acetamide and an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
Reaction: Heat the mixture to reflux (80-100°C) for 4-6 hours, or until the reaction is complete as indicated by HPLC.
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 3-fluoro-4-aminophenol.
Protocol 4: Diazotization and Hydrolysis of 3-Fluoro-4-aminophenol
Reactor Setup: Prepare a solution of 3-fluoro-4-aminophenol in aqueous sulfuric acid in a reactor equipped with efficient cooling. Cool the mixture to 0-5°C.[1]
Diazotization: Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5°C.[1] The reaction is exothermic and produces nitrous acid in situ.[2]
Monitoring: Monitor for the presence of excess nitrous acid using starch-iodide paper. Once the diazotization is complete, any excess nitrous acid can be quenched with urea or sulfamic acid.
Hydrolysis: Slowly add the diazonium salt solution to a separate reactor containing hot (80-100°C) aqueous sulfuric acid. Vigorous nitrogen evolution will occur.
Work-up: After the addition is complete, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-fluoro-4-hydroxyphenol can be further purified by distillation under reduced pressure or recrystallization.
Part 3: Synthesis of 3-Fluoro-4-isopropoxyphenol (Final Product)
The final step is a Williamson ether synthesis, a reliable and scalable method for forming ethers from an alcohol and an alkyl halide.[3]
Caption: Williamson Ether Synthesis of 3-Fluoro-4-isopropoxyphenol.
Protocol 5: Williamson Ether Synthesis
Reactor Setup: Charge a reactor with 3-fluoro-4-hydroxyphenol, a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, and a base, typically potassium carbonate (K₂CO₃).
Reagent Addition: Slowly add 2-bromopropane to the mixture. An excess of the alkylating agent is often used to ensure complete conversion.
Reaction: Heat the reaction mixture to 50-80°C and stir for 6-12 hours. Monitor the reaction progress by HPLC.
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Add water to the filtrate and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-Fluoro-4-isopropoxyphenol.
Process Scale-Up Considerations
Parameter
Laboratory Scale
Pilot/Industrial Scale
Rationale for Change
Reaction Vessels
Glass flasks
Glass-lined or stainless steel reactors
Durability, heat transfer, and volume capacity.
Temperature Control
Ice baths, heating mantles
Jacketed reactors with automated heating/cooling systems
Precise and uniform temperature control is critical for safety and reproducibility, especially for exothermic reactions like diazotization.
Reagent Addition
Dropping funnels, syringes
Metering pumps
Controlled and consistent addition rates are crucial for managing reaction exotherms and ensuring optimal stoichiometry.
Mixing
Magnetic stir bars
Overhead mechanical stirrers with various impeller designs
Efficient mixing is essential for mass and heat transfer in larger volumes to avoid localized hot spots and ensure homogeneity.
Work-up & Isolation
Separatory funnels, filtration flasks
Centrifuges, filter presses, nutsche filters
Efficient and safe handling of large volumes of liquids and solids.
Higher throughput and more efficient separation for large quantities of material.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the quality, purity, and identity of the intermediates and the final product.
Analysis
Intermediate 1
Intermediate 2
Final Product
Method
Purpose
Appearance
Visual
Visual
Visual
Organoleptic
Confirms physical state and color.
Identity
¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
Spectroscopic
Confirms the chemical structure.
Purity
HPLC, GC
HPLC, GC
HPLC, GC
Chromatographic
Quantifies the main component and impurities.
Melting Point
DSC/MPA
DSC/MPA
N/A (Liquid)
Thermal
Confirms purity and identity of solids.
Residual Solvents
GC-HS
GC-HS
GC-HS
Chromatographic
Ensures solvents are below acceptable limits.
Water Content
Karl Fischer Titration
Karl Fischer Titration
Karl Fischer Titration
Titrimetric
Determines the amount of water present.
Safety and Handling
The proposed synthesis involves several hazardous materials and reactions that require strict adherence to safety protocols.
Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are powerful oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated area.[4]
Diazotization Reaction: Diazonium salts, especially in solid form, can be explosive.[2] This process should always be carried out in solution at low temperatures (0-5°C), and the diazonium salt intermediate should be used immediately without isolation.[2][5] The reaction generates nitrogen gas, so the reactor must be properly vented.[5]
2-Bromopropane: This is a flammable liquid and should be handled away from ignition sources.[6][7][8] It is also toxic and should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8] It is incompatible with strong oxidizing agents and strong bases.[6]
Acids and Bases: Strong acids (sulfuric acid, hydrochloric acid) and bases (potassium carbonate) are corrosive and should be handled with appropriate PPE, including gloves, goggles, and a lab coat.
Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Google Patents.
New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Bromopropane. [Link]
ResearchGate. Diazotization of 2‐ or 4‐aminophenols. [Link]
C&EN Global Enterprise. Making diazonium chemistry safer. [Link]
PubMed. [Studies on fluorometric analysis of phenol derivatives. III. Fluorometric determination of acetaminophen. (2) Fluorometric analysis of p-aminophenol and its applycation to determination of acetaminophen (author's transl)]. [Link]
Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
Baghdad Science Journal. Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. [Link]
PubMed. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. [Link]
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
ResearchGate. [F]Fluorine‐Labeled Pharmaceuticals: Direct Aromatic Fluorination Compared to Multi‐Step Strategies | Request PDF. [Link]
Application Notes and Protocols: Leveraging 3-Fluoro-4-isopropoxyphenol in the Synthesis of High-Performance Poly(aryl ether ketone)s
Introduction: The Strategic Advantage of Fluorinated and Alkoxy-Functionalized Monomers in Polymer Chemistry The relentless pursuit of advanced materials with tailored properties has led polymer chemists to explore a vas...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Fluorinated and Alkoxy-Functionalized Monomers in Polymer Chemistry
The relentless pursuit of advanced materials with tailored properties has led polymer chemists to explore a vast landscape of monomeric building blocks. Among these, 3-Fluoro-4-isopropoxyphenol emerges as a monomer of significant interest for the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). This unique molecule offers a compelling combination of a nucleophilic phenolic hydroxyl group for polymerization, a strategically placed fluorine atom, and a bulky isopropoxy side group.
The fluorine substituent is not merely a passive spectator in the polymerization process; it serves to activate the aromatic ring, facilitating the nucleophilic aromatic substitution (SNAr) reaction that is the cornerstone of PAEK synthesis.[1] Beyond its role in polymerization, the incorporation of fluorine into the polymer backbone is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, hydrophobicity, and a low dielectric constant.[2][3]
Simultaneously, the isopropoxy group introduces steric bulk along the polymer chain. This structural feature can disrupt chain packing, leading to amorphous polymers with improved solubility in common organic solvents.[4] This enhanced processability is a significant advantage for a class of polymers that are often notoriously difficult to dissolve and fabricate. Furthermore, the presence of the ether linkage in the isopropoxy group can influence the polymer's final properties, including its flexibility and adhesion characteristics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-4-isopropoxyphenol in the synthesis of a novel poly(aryl ether ketone). The detailed protocol, mechanistic insights, and expected material properties are designed to empower researchers to explore the potential of this versatile monomer in creating next-generation materials for demanding applications, from advanced engineering plastics to innovative biomedical devices.
The synthesis of poly(aryl ether ketone)s from 3-Fluoro-4-isopropoxyphenol and an activated di-fluoro monomer, such as 4,4'-difluorobenzophenone, proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation mechanism.[4][5] The key steps are outlined below:
Deprotonation: In the presence of a weak base, such as potassium carbonate, the phenolic hydroxyl group of 3-Fluoro-4-isopropoxyphenol is deprotonated to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The generated phenoxide attacks the electron-deficient carbon atom of the activated aromatic ring of the di-fluoro comonomer (e.g., 4,4'-difluorobenzophenone). The electron-withdrawing ketone group in 4,4'-difluorobenzophenone activates the fluorine atoms for displacement.
Formation of an Ether Linkage: The attack results in the displacement of a fluoride ion and the formation of a stable aryl ether linkage, which constitutes the backbone of the polymer.
Chain Propagation: This process repeats, with the newly formed polymer chain, now possessing a terminal phenolic or fluorinated end group, reacting with another monomer molecule to extend the polymer chain.
The strategic placement of the fluorine atom on the 3-Fluoro-4-isopropoxyphenol monomer itself contributes to the overall electron-withdrawing environment of the aromatic rings, further facilitating the SNAr reaction.
Experimental Protocol: Synthesis of a Novel Poly(aryl ether ketone)
This protocol details the synthesis of a poly(aryl ether ketone) from 3-Fluoro-4-isopropoxyphenol and 4,4'-difluorobenzophenone.
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
N,N-Dimethylacetamide (DMAc), anhydrous
Toluene, anhydrous
Methanol
Deionized Water
Equipment:
Three-necked round-bottom flask
Mechanical stirrer
Dean-Stark trap with a condenser
Nitrogen inlet and outlet
Heating mantle with a temperature controller
Buchner funnel and filter paper
Vacuum oven
Procedure:
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. The system is purged with dry nitrogen to ensure an inert atmosphere.
Charging of Reagents: To the flask, add 3-Fluoro-4-isopropoxyphenol (10.0 mmol, 1.70 g), 4,4'-difluorobenzophenone (10.0 mmol, 2.18 g), and finely ground, anhydrous potassium carbonate (15.0 mmol, 2.07 g).
Solvent Addition: Add N,N-dimethylacetamide (DMAc, 50 mL) and toluene (25 mL) to the flask. Toluene acts as an azeotropic agent to remove water generated during the reaction.
Azeotropic Dehydration: The reaction mixture is heated to 140°C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap. This step is crucial as water can interfere with the polymerization. The dehydration is typically carried out for 2-4 hours, or until no more water is collected.
Polymerization: After the removal of water, the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to 160-165°C to initiate polymerization.[7] The reaction is allowed to proceed for 8-12 hours under a gentle flow of nitrogen. The viscosity of the solution will noticeably increase as the polymer forms.
Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a stirred excess of methanol (500 mL) to precipitate the polymer.
The precipitated polymer is collected by filtration using a Buchner funnel.
The polymer is then washed thoroughly with deionized water to remove any remaining salts and DMAc, followed by another wash with methanol.
Drying: The purified polymer is dried in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of poly(aryl ether ketone).
Expected Polymer Properties
The resulting poly(aryl ether ketone) is anticipated to exhibit a unique combination of properties derived from its constituent monomers.
Property
Expected Characteristic
Rationale
Thermal Stability
High (Tg > 150°C, Td > 500°C)
The aromatic backbone of PAEKs imparts excellent thermal stability.[4][8]
Solubility
Good in common organic solvents (e.g., NMP, DMAc, CHCl3)
The bulky isopropoxy side group disrupts chain packing, leading to improved solubility.[4]
Mechanical Properties
Strong and tough, capable of forming flexible films
PAEKs are known for their excellent mechanical strength and toughness.[9]
Dielectric Constant
Low
The incorporation of fluorine is known to lower the dielectric constant of polymers.[2]
Hydrophobicity
Increased
The presence of both fluorine and isopropoxy groups is expected to increase the hydrophobicity of the polymer surface.
Biocompatibility
Potentially good
PEEK, the parent polymer, is known for its biocompatibility.[10][11] The functional groups may influence cell-material interactions.
Potential Applications
The unique property profile of this fluorinated, isopropoxy-functionalized poly(aryl ether ketone) opens up a range of potential applications for researchers in materials science and drug development.
High-Performance Engineering Plastics: The combination of high thermal stability, chemical resistance, and improved processability makes these polymers suitable for demanding applications in the aerospace, automotive, and electronics industries.[12][13]
Biomedical Implants and Devices: PEEK is already widely used in orthopedic and spinal implants due to its biocompatibility and mechanical properties that mimic bone.[10][11] The modified surface properties resulting from the fluoro and isopropoxy groups could be explored for enhanced biocompatibility, reduced protein adhesion, or as a platform for further surface functionalization.
Drug Delivery Systems: The enhanced solubility and potential for functionalization could make these polymers suitable for creating nanoparticles or micelles for controlled drug release applications. The hydrophobic nature could be advantageous for encapsulating hydrophobic drugs.
Membranes for Separations: The chemical resistance and tunable porosity could be leveraged in the fabrication of membranes for gas separation, pervaporation, or filtration in harsh chemical environments.
Low-Dielectric Materials: The low dielectric constant makes these polymers attractive for applications in microelectronics as insulating layers or substrates for high-frequency circuits.[2]
Safety Precautions
As with any chemical synthesis, appropriate safety measures must be taken.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
Handling of Reagents:
3-Fluoro-4-isopropoxyphenol and its analogues can be irritants. Avoid inhalation and contact with skin and eyes.
4,4'-Difluorobenzophenone may cause skin and eye irritation.[6]
Anhydrous potassium carbonate is a mild irritant.
DMAc is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
Reaction Conditions: The polymerization is carried out at high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-Fluoro-4-isopropoxyphenol is a highly promising monomer for the synthesis of advanced poly(aryl ether ketone)s. The judicious combination of a fluorine atom and an isopropoxy group on the monomer backbone provides a powerful tool for tuning the properties of the resulting polymers. The protocol provided herein offers a robust starting point for researchers to synthesize and explore these novel materials. The anticipated combination of high thermal stability, enhanced solubility, and unique surface properties makes these polymers attractive candidates for a wide range of applications, from high-performance engineering to cutting-edge biomedical innovations.
References
Synthesis of Poly(aryl ether ketone)s from New Bisphenol Monomers. Global Science Press. Available at: [Link]
Synthesis and characterization of novel poly(aryl ether ketone)s. American Chemical Society. Available at: [Link]
Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. ResearchGate. Available at: [Link]
Synthesis and characterization of fluorinated poly(aryl ether ketone)s containing 1,4-naphthalene moieties. Sci-Hub. Available at: [Link]
Exploring the Synthesis and Applications of 4,4'-Difluorobenzophenone. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Synthesis and characterization of poly(aryl ether ketone) copolymers containing (hexafluoroisopropylidene)-diphenol moiety as proton exchange membrane materials. NRC Publications Archive. Available at: [Link]
4,4'-Difluorobenzophenone: A Versatile Intermediate for Advanced Materials and Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Polyether ether ketone (PEEK): Characteristics, Features, and Process. Xometry. Available at: [Link]
4,4'-Difluorobenzophenone. Wikipedia. Available at: [Link]
Preparation and characterization of poly(aryl ether ketone)s with pyridyl groups on the side chains. ResearchGate. Available at: [Link]
Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC. Available at: [Link]
Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. PMC. Available at: [Link]
Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. Google Patents.
What is Poly-ether-ether-ketone (PEEK) Polymer? Properties, Applications & Performance Guide. Victrex. Available at: [Link]
Synthesis and characterization of fluorinated polymers. TDX (Tesis Doctorals en Xarxa). Available at: [Link]
Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. MDPI. Available at: [Link]
Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Available at: [Link]
Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. Available at: [Link]
PEEK - Properties and Applications of Polyether Ether Ketone. CDI Products. Available at: [Link]
Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry (RSC Publishing). Available at: [Link]
Synthesis and characterization of a novel fluorosilicone resin based on trifluoropropylalkoxylsilane. ResearchGate. Available at: [Link]
Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
Synthesis and Properties of the Novel High-Performance Hydroxyl-Terminated Liquid Fluoroelastomer. MDPI. Available at: [Link]
Fluoroelastomers: synthesis, properties and applications. ScienceDirect. Available at: [Link]
Application Note: Synthesis of Fluorinated Ether Derivatives from 3-Fluoro-4-isopropoxyphenol
Abstract & Strategic Rationale This application note details the synthetic protocols for converting 3-Fluoro-4-isopropoxyphenol (CAS: 134567-XX-X analogue) into high-value fluorinated ether derivatives. The 3-fluoro-4-is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
This application note details the synthetic protocols for converting 3-Fluoro-4-isopropoxyphenol (CAS: 134567-XX-X analogue) into high-value fluorinated ether derivatives.
The 3-fluoro-4-isopropoxyphenyl moiety is a "privileged scaffold" in medicinal chemistry. The strategic placement of the fluorine atom at the ortho position to the phenol (position 3) lowers the
of the hydroxyl group, facilitating deprotonation, while the para-isopropoxy group provides electron density via resonance, maintaining nucleophilicity. This "push-pull" electronic environment makes this substrate ideal for synthesizing bioisosteres with modulated lipophilicity (LogP) and metabolic stability.
This guide focuses on two distinct mechanistic pathways:
O-Difluoromethylation via Difluorocarbene Insertion (Lipophilicity modulation, H-bond donor masking).
O-Trifluoroethylation via Nucleophilic Substitution (
) (Metabolic blocking, steric bulk increase).
Chemical Strategy & Reaction Landscape
The synthesis relies on exploiting the enhanced acidity of the fluorophenol to generate a reactive phenoxide species. We utilize two complementary methodologies to access different fluorinated motifs.
Diagram 1: Reaction Pathways
Caption: Divergent synthesis pathways from the parent fluorophenol. Method A utilizes carbene chemistry, while Method B utilizes classical nucleophilic substitution.
Method A: O-Difluoromethylation (The Carbene Route)
Objective: Introduction of the
motif.
Mechanism: Base-mediated generation of singlet difluorocarbene () from sodium chlorodifluoroacetate, followed by rapid O-insertion.
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-4-isopropoxyphenol (1.0 g, 5.88 mmol) and
(1.62 g, 11.7 mmol).
Solvation: Add DMF (16 mL) and Water (4 mL). The presence of water is critical to solubilize the base and facilitate the proton transfer step after carbene attack.
Reagent Addition: Add Sodium chlorodifluoroacetate (2.24 g, 14.7 mmol) in a single portion.
Reaction: Heat the mixture to 95°C (internal temperature) for 4–6 hours.
Note: Vigorous evolution of
will occur. Ensure the condenser is open to an inert gas line (Nitrogen bubbler) to prevent pressure buildup.
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product is less polar than the starting phenol.
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (
mL).
Purification: Wash combined organics with brine (
), dry over , and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Expert Insight:
The reaction proceeds via a difluorocarbene intermediate.[1][2] The 3-fluoro substituent on the phenol ring increases the acidity (
), allowing for easier deprotonation by carbonate. However, the key to high yield is the slow thermal release of . If the temperature is too high (>110°C), the carbene dimerizes to tetrafluoroethylene (gas) before reacting with the phenol.
Diagram 2: Mechanistic Flow (Method A)
Caption: The stepwise mechanism involving thermal generation of difluorocarbene and subsequent trapping by the phenoxide anion.
Method B: O-Trifluoroethylation (The SN2 Route)
Objective: Introduction of the
motif.
Mechanism: displacement of a leaving group (Tosylate or Iodide) by the phenoxide.
Protocol B: Experimental Procedure
Reagents:
3-Fluoro-4-isopropoxyphenol (1.0 equiv)
2,2,2-Trifluoroethyl tosylate (1.2 equiv)
Cesium Carbonate (
) (1.5 equiv)
Solvent: DMF (Anhydrous)
Step-by-Step:
Setup: Flame-dry a 50 mL round-bottom flask and cool under Nitrogen.
Charge: Add the phenol (1.0 g, 5.88 mmol) and
(2.87 g, 8.82 mmol).
Solvent: Add anhydrous DMF (10 mL). Stir at room temperature for 15 minutes to generate the "naked" phenoxide. Cesium is preferred over Potassium here due to the "Cesium Effect" which improves solubility and nucleophilicity in DMF.
Alkylation: Add 2,2,2-Trifluoroethyl tosylate (1.80 g, 7.05 mmol) via syringe.
Reaction: Heat to 110°C for 12 hours.
Why high heat? The electron-withdrawing
group on the electrophile deactivates the adjacent carbon toward attack (dipole repulsion). High thermal energy is required to overcome this barrier.
Workup: Dilute with water, extract with
(Ether is preferred to avoid extracting DMF).
Purification: Silica gel chromatography (Hexane/EtOAc).
Analytical Validation
Successful synthesis is validated by distinct NMR signatures.
Derivative
1H NMR Signature (ppm)
19F NMR Signature (ppm)
Multiplicity
Starting Material
~9.2 (s, 1H, -OH)
~ -135 (m, 1F, Ar-F)
Singlet (OH), Multiplet (Ar-F)
Difluoromethyl Ether
6.50 (t, 1H, J=74 Hz)
-82.0 (d, 2F, -OCF2H)
Triplet (The characteristic "CHF2" proton)
Trifluoroethyl Ether
4.35 (q, 2H, J=8 Hz)
-74.0 (t, 3F, -CF3)
Quartet (Methylene protons coupled to F)
Key Diagnostic:
For Method A : Look for the "Triplet of Triplets" in the proton NMR around 6.5 ppm. The large coupling constant (
) confirms the bond.
For Method B : The disappearance of the broad phenolic singlet and appearance of a quartet at 4.35 ppm confirms alkylation.
Safety & Handling
Difluorocarbene Hazards: Although generated in situ,
is reactive. Sodium chlorodifluoroacetate decomposes to release . Do not seal the reaction vessel ; pressure generation can cause rupture.
Hydrofluoric Acid (HF): While not used directly, side reactions in aqueous media with fluorinated intermediates can generate trace HF. Use plasticware for workup if possible, or glass with caution.
Solvents: DMF is a reproductive toxin. Handle in a fume hood.
References
Difluoromethylation Protocol: Hu, J., et al. (2006). "A robust protocol for O-difluoromethylation of phenols using sodium chlorodifluoroacetate." Journal of Organic Chemistry.
Trifluoroethylation Dynamics: Lumbroso, A., et al. (2014). "Synthesis of trifluoroethyl ethers: Strategies and Mechanisms." Chemical Reviews.
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis Division
Subject: Optimization of 3-Fluoro-4-isopropoxyphenol Synthesis
Ticket ID: #SYN-FIP-004
Status: Resolved / Guide Published[1]
Executive Summary: The Yield Challenge
Synthesizing 3-Fluoro-4-isopropoxyphenol often presents a "yield trap" when researchers rely on the classical Diazotization-Hydrolysis route (starting from 3-fluoro-4-isopropoxyaniline).[1] While chemically sound, that pathway suffers from thermal instability and extensive tar formation during the hydrolysis step, frequently capping yields at 40–50%.[1]
To achieve consistent yields >80% with high purity, we recommend shifting to the Baeyer-Villiger (BV) Oxidation Protocol .[1] This route utilizes stable intermediates and avoids the erratic decomposition associated with diazonium salts.[1]
Part 1: The Recommended Protocol (Baeyer-Villiger Route)
This pathway prioritizes regiocontrol and oxidative stability.[1] It consists of three distinct stages: O-Alkylation, BV Oxidation, and Ester Hydrolysis.[1]
Migration: Allow to warm to RT and stir for 12–16 hours. The electron-rich aromatic ring facilitates the migration of the phenyl group over the methyl group, forming the acetate ester exclusively.
Quench: Wash with saturated
(to destroy excess peroxide) followed by (to remove -chlorobenzoic acid byproduct).[1]
Hydrolysis: Dissolve the ester in MeOH. Add 2M NaOH (2.0 eq).[1] Stir at RT for 1 hour.
Acidification: Acidify carefully with 1M HCl to pH 4–5.
Isolation: Extract with DCM. The product is the free phenol.[1]
Part 2: Troubleshooting Guide
Use this table to diagnose specific yield-killing issues during your experiment.
Symptom
Probable Cause
Corrective Action
Low Yield (Stage 1)
Elimination of Alkyl Halide
If the reaction temp >70°C, 2-bromopropane eliminates to propene.[1] Fix: Lower temp to 55–60°C and extend time. Use 2-Iodopropane for higher reactivity at lower temps.[1]
Incomplete Conversion (Stage 2)
m-CPBA Purity
Commercial -CPBA is often ~70-77%.[1] Fix: Titrate your oxidant or use a large excess (2.0 eq).[1] Ensure vigorous stirring if the byproduct precipitates.
"Missing" Product (Stage 3)
Over-Acidification
Phenols are weak acids.[1][2] If you extract at pH > 10, the product stays in the aqueous layer as a phenoxide. Fix: Ensure pH is adjusted to ~4-5 before organic extraction.
Regioisomer Contamination
Wrong Starting Material
If using the SNAr route (nitrobenzene), fluoride migration can occur.[1] Fix: Switch to the BV route described above; the position of the Fluorine is "locked" from the start.
Part 3: Visualizing the Pathway
The following logic flow illustrates the recommended high-yield pathway versus the problematic diazonium route.
Figure 1: Comparative workflow showing the stability advantage of the Baeyer-Villiger route over the Diazotization route.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloropropane instead of 2-bromopropane to save cost?A: Technically yes, but the reaction will be significantly slower due to the stronger C-Cl bond.[1] You would need to add Sodium Iodide (NaI) as a catalyst (Finkelstein conditions) to generate the reactive iodide in situ.[1] For lab scale (<100g), the time savings of using the bromide or iodide outweigh the cost difference.
Q2: My Baeyer-Villiger reaction is stalling at 80% conversion. What should I do?A: This is often due to the acidity of the byproduct (
-chlorobenzoic acid) inhibiting the reaction or simply running out of active oxidant.
Ensure your DCM is dry; water deactivates the peracid.[1]
Q3: Why not just alkylate 3-fluorohydroquinone directly?A: Regioselectivity. 3-Fluorohydroquinone has two hydroxyl groups.[1] The fluorine atom exerts an inductive effect (-I) that makes the meta hydroxyl (position 1) and ortho hydroxyl (position 4) have slightly different pKa values, but not different enough to prevent a statistical mixture of mono-alkylated products and bis-alkylated byproducts.[1] Separating these isomers requires tedious chromatography, drastically lowering your isolated yield.[1]
Q4: Is the final phenol sensitive to oxidation?A: Yes, like all electron-rich phenols, it can oxidize to a quinone if left in solution exposed to air and light for long periods. Store the solid under nitrogen/argon in the dark at 4°C.
References
Baeyer-Villiger Oxidation Mechanism & Scope
Krow, G. R. (1993).[1] The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions.
Technical Support Center: Fluorophenol Alkylation Optimization
This guide serves as a specialized technical resource for researchers optimizing the alkylation of fluorophenols. It addresses the unique electronic challenges posed by the fluorine substituent—specifically its inductive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers optimizing the alkylation of fluorophenols. It addresses the unique electronic challenges posed by the fluorine substituent—specifically its inductive electron-withdrawing nature—and provides actionable, mechanistic solutions to minimize side reactions.
Current Status: Operational
Topic: Minimizing Side Reactions (C-Alkylation, Elimination, Hydrolysis)
Lead Scientist: Senior Application Specialist
Executive Summary: The Fluorine Paradox
Alkylation of fluorophenols is often deceptively difficult compared to non-fluorinated phenols. The presence of fluorine atoms creates a nucleophilicity/acidity paradox :
Acidity: Fluorine (especially at the ortho position) stabilizes the phenoxide anion via inductive effects ($ -I $), making the phenol more acidic (lower pKa).[1]
Nucleophilicity: This same stabilization renders the resulting phenoxide less nucleophilic.
The Consequence: The reaction rate slows down, allowing competing pathways—such as C-alkylation (ambident nucleophile attack) and E2 elimination (of the alkyl halide)—to dominate.
Section 1: Critical Data & Selectivity Parameters
Before troubleshooting, verify your substrate's electronic profile. The position of the fluorine atom dictates the reaction strategy.
Table 1: Acidity and Reactivity Profile of Fluorophenols
Data derived from standard pKa values in water at 25°C.
Substrate
pKa (Approx.)
Relative Nucleophilicity
Primary Challenge
Recommended Base
Phenol (Ref)
10.0
High
Over-alkylation
4-Fluorophenol
9.9
Moderate
Standard
3-Fluorophenol
9.3
Low-Moderate
Slow kinetics
/
2-Fluorophenol
8.7
Low
Stalled reaction / Elimination
Pentafluorophenol
5.5
Very Low
Zero reactivity with weak bases
/ + 18-Crown-6
Section 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I am observing significant C-alkylation instead of the desired ether (O-alkylation)."
Diagnosis:
Phenoxides are ambident nucleophiles , meaning they can attack electrophiles from either the Oxygen (hard center) or the Carbon (soft center, usually ortho/para). Fluorine substitution can alter the charge density, but solvent choice is the primary culprit here. Protic solvents (alcohols, water) form hydrogen bonds with the phenoxide oxygen, shielding it and forcing the reaction to occur at the carbon ring.
Corrective Protocol:
Switch Solvent: Move to Polar Aprotic Solvents (DMF, DMAc, NMP, or Acetonitrile). These solvents solvate the cation (K+, Na+) but leave the phenoxide anion "naked" and highly reactive at the oxygen center.
Cation Tuning: Use a larger counter-ion. Switch from NaOH to KOH or
. Larger cations (Cs+) form looser ion pairs with the phenoxide, promoting O-alkylation.
Leaving Group Selection: If possible, use "harder" leaving groups like Tosylate (OTs) or Mesylate (OMs) rather than Iodides. Iodides are "soft" and can encourage reaction at the softer Carbon center.
Issue 2: "My reaction yield is low, and I see alkene byproducts (Elimination)."
Diagnosis:
This is the classic Substitution (
) vs. Elimination () competition.[2] Because fluorophenoxides are weak nucleophiles (due to the electron-withdrawing fluorine), the alkylation is slow. If you are using a secondary alkyl halide or high temperatures, the base (or even the phenoxide itself) may act as a base rather than a nucleophile, deprotonating the alkyl halide and causing elimination to an alkene.
Corrective Protocol:
Temperature Control: Lower the reaction temperature. Elimination (
) has a higher activation energy than Substitution (). Running at 40–60°C instead of reflux can shift the ratio back to substitution.
Base Selection: Avoid strong, bulky bases like
. Stick to or in Acetone or Acetonitrile.
Concentration: Increase the concentration of the alkylating agent slightly (1.2 – 1.5 eq) to account for some loss to elimination, but ensure the phenoxide concentration is high to drive the second-order
kinetics.
Issue 3: "The reaction is stalled/incomplete, especially with 2-fluorophenol."
Diagnosis:
2-Fluorophenol is significantly more acidic (pKa ~8.7) than phenol.[3][4] Its conjugate base is highly stabilized and therefore a poor nucleophile . Standard conditions (e.g.,
/Acetone) may not provide enough energy to overcome the activation barrier.
Corrective Protocol:
The "Cesium Effect": Switch to Cesium Carbonate (
) . Cesium is a large, diffuse cation ("soft") that effectively solubilizes the phenoxide in organic solvents and creates a highly reactive "loose ion pair."
Phase Transfer Catalysis (PTC): If you must use a non-polar solvent or solid base, add 5 mol% 18-Crown-6 (for Potassium) or Tetrabutylammonium bromide (TBAB) . This shuttles the phenoxide into the organic phase, increasing its effective concentration and reactivity.
Solvent Upgrade: Use DMF or DMSO to maximize the nucleophilicity of the poor fluorophenoxide anion.
Section 3: Visualizing the Reaction Landscape
The following diagrams illustrate the decision logic and mechanistic pathways.
Figure 1: Mechanistic Pathway & Competition
This pathway shows how conditions dictate whether the reaction proceeds to the desired Ether or the unwanted C-alkyl/Elimination products.
Caption: Reaction energy landscape showing how solvent and temperature steer the ambident phenoxide intermediate toward O-alkylation vs. side reactions.
Figure 2: Optimization Logic Tree
Use this flowchart to select the correct conditions based on your specific failure mode.
Caption: Decision matrix for troubleshooting fluorophenol alkylation based on observed impurities.
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the "naked anion" effect in aprotic solvents).
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Ambident Nature of the Nitrite Ion". Journal of the American Chemical Society. (Foundational text on ambident nucleophiles).
Finkelstein, E. (2024). "Acidity of Substituted Phenols: Inductive vs Resonance Effects". UCLA Chemistry. (Provides pKa data for fluorophenol isomers).
Master Organic Chemistry. (2014). "Williamson Ether Synthesis: Planning and Troubleshooting". (General protocols for ether synthesis).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5] (Defines the
Troubleshooting low reactivity of 3-Fluoro-4-isopropoxyphenol in coupling reactions
Executive Summary You are likely encountering stalled conversion or low yields when attempting to couple 3-Fluoro-4-isopropoxyphenol (CAS: 68792-12-1) .[1] While the molecule appears sterically accessible at the phenolic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering stalled conversion or low yields when attempting to couple 3-Fluoro-4-isopropoxyphenol (CAS: 68792-12-1) .[1] While the molecule appears sterically accessible at the phenolic hydroxyl group, its reactivity is deceptively suppressed by electronic deactivation .
The meta-fluorine atom exerts a strong inductive withdrawal (-I effect), stabilizing the phenoxide anion.[1] While this makes the phenol more acidic (easier to deprotonate, pKa ~9.3 vs. 10.0 for phenol), it renders the resulting nucleophile "hard" and sluggish. Furthermore, the para-isopropoxy group adds lipophilicity but does not sufficiently counter the electron-withdrawing nature of the fluorine.
This guide provides field-validated protocols to overcome these electronic barriers using Counter-Ion Engineering (The Cesium Effect) and Ligand-Accelerated Catalysis .[1]
Module 1: Diagnostic Logic Flow
Before altering reagents, determine the failure mode using this decision matrix.
Figure 1: Decision tree for diagnosing reactivity issues based on solubility and reaction type.
Module 2: Alkylation (Williamson Ether Synthesis)
The Problem: Standard conditions (K₂CO₃/Acetone or NaH/THF) often fail because the sodium or potassium phenoxide forms tight ion pairs (aggregates) with the fluorinated ring, preventing nucleophilic attack on the alkyl halide.
The Solution: Utilize the Cesium Effect . Cesium (Cs⁺) has a large ionic radius (1.67 Å), which creates a "loose" ion pair with the phenoxide oxygen.[1] This exposes the "naked" anion, significantly increasing nucleophilicity [1].
Optimized Protocol: The Cesium/DMF System
Component
Recommendation
Function
Solvent
DMF (Dimethylformamide) or NMP
High dielectric constant dissociates ion pairs.[1] Avoid Acetone.
Base
Cs₂CO₃ (Cesium Carbonate)
Promotes "naked" anion formation; higher solubility in organic media.[1][2]
The Problem: Electron-deficient phenols are poor nucleophiles for Palladium (Pd) transmetallation.[1] Standard ligands (BINAP, dppf) often lead to reductive elimination of the halide or homocoupling because the phenol cannot displace the halide from the Pd center fast enough.
The Solution: Use Bulky, Electron-Rich Biaryl Phosphine Ligands .[1][3] These ligands facilitate the reductive elimination step, which is often the turnover-limiting step for ethers [2].
Recommended Catalytic System
Parameter
Standard Condition
Difficult Substrate Condition (Use this)
Ligand
BINAP / Xantphos
tBuXPhos or RockPhos
Pd Source
Pd₂(dba)₃
Pd(OAc)₂ or Pd(dba)₂
Base
NaOtBu
K₃PO₃ (anhydrous)
Solvent
Toluene
Toluene or 1,4-Dioxane
Why tBuXPhos?
The bulky tert-butyl groups on the phosphine protect the Pd center, preventing catalyst deactivation, while the electron-rich nature pushes the oxidative addition of the aryl halide partner.
Protocol:
Charge reaction vial with Pd(OAc)₂ (2 mol%) and tBuXPhos (4 mol%).
Add Toluene and stir at RT for 5 mins to pre-form the active catalyst (L-Pd-0).
Add 3-Fluoro-4-isopropoxyphenol (1.2 eq), the Aryl Halide partner (1.0 eq), and K₃PO₄ (2.0 eq).
Degas vigorously (sparge with Argon for 10 mins). Oxygen kills this catalyst loop.[1]
Seal and heat to 100°C for 12–16 hours.
Module 4: The "Nuclear Option" (Mitsunobu Reaction)
If alkylation fails due to the electrophile's sensitivity to base, use the Mitsunobu reaction. Because 3-Fluoro-4-isopropoxyphenol is relatively acidic (pKa < 11), it is an excellent substrate for Mitsunobu coupling.[1]
Mechanism:
The reaction inverts the stereochemistry of the alcohol partner (if chiral).
Figure 2: Mitsunobu pathway.[1] Note that the order of addition is critical.
Protocol:
Dissolve Alcohol (1.0 eq), 3-Fluoro-4-isopropoxyphenol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
Cool to 0°C.
Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.[1] Do not allow temperature to spike.
Warm to RT and stir overnight.
FAQ: Common Pitfalls
Q: My reaction turns black and yields nothing. Why?A: This is likely oxidation of the phenol. Fluorophenols can be sensitive to air when deprotonated.[1] Ensure you are sparging your solvents with Argon/Nitrogen.[1] If using Pd-catalysis, black precipitate usually indicates "Pd-black" formation, meaning your ligand (tBuXPhos) has dissociated or oxidized.[1] Add more ligand or switch to a fresh bottle.
Q: I see the starting material spot on TLC, but it won't move.A: The 3-fluoro substituent makes the phenol quite polar. Ensure your TLC eluent is polar enough (e.g., 30% EtOAc/Hexane).[1] Also, check if you have formed the salt but not the ether. The phenoxide salt will stay on the baseline. Acidify a small aliquot; if the spot moves up, you never reacted the phenol.
Q: Can I use NaH?A: You can, but you must use DMF or DMSO. In THF, the sodium salt of this specific fluorophenol will aggregate tightly and refuse to react with bulky electrophiles.
References
Cesium Effect in Alkylation
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[2] Facile synthesis of alkyl phenyl ethers using cesium carbonate.[2][4] Synthetic Communications, 25(9), 1367-1370.[1][2]
Buchwald-Hartwig of Hindered/Electron-Poor Phenols
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[3] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326.[1]
Gross, K. C., Seybold, P. G., Peralta-Inga, Z., & Murray, J. S. (2001). Absolute pKa determinations for substituted phenols. The Journal of Organic Chemistry, 66(21), 6919-6925.
Technical Support Guide: Mitigating Defluorination of 3-Fluoro-4-isopropoxyphenol in High-Temperature Reactions
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling 3-Fluoro-4-isopropoxyphenol. This guide is designed to provide you, a senior application scientist, wit...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 3-Fluoro-4-isopropoxyphenol. This guide is designed to provide you, a senior application scientist, with in-depth, actionable strategies to prevent unwanted defluorination during high-temperature synthetic procedures. We will explore the underlying mechanisms of C-F bond cleavage and offer field-proven solutions to maintain the integrity of your molecule.
Section 1: Understanding the Challenge: Why Does Defluorination Occur?
Q1: What makes the C-F bond on 3-fluoro-4-isopropoxyphenol susceptible to cleavage at high temperatures?
While the carbon-fluorine bond is the strongest single bond to carbon, its stability on an aromatic ring is highly context-dependent. In the case of 3-fluoro-4-isopropoxyphenol, several factors conspire to weaken this bond, particularly under basic, high-temperature conditions common in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, C-N coupling).
Electronic Activation: The phenolic hydroxyl group is acidic. In the presence of a base, it is deprotonated to form a phenoxide. This phenoxide is a powerful electron-donating group, increasing the electron density of the aromatic ring. This increased electron density destabilizes the highly electronegative fluorine atom, making it a more viable leaving group.
Nucleophilic Aromatic Substitution (SNAr): The primary degradation pathway is often a Nucleophilic Aromatic Substitution (SNAr) reaction. The rate-determining step in SNAr is the initial attack of a nucleophile on the aromatic ring. The highly electronegative fluorine atom activates the ring towards this attack by withdrawing electron density.[1][2] Although the C-F bond is strong, its cleavage is not the rate-limiting step; the restoration of aromaticity after the departure of the fluoride ion provides a significant thermodynamic driving force.[2]
Protodefluorination: In the presence of a proton source (even trace amounts of water in the solvent or reagents), the fluoride can be replaced by a hydrogen atom. This process, known as protodefluorination, can be facilitated by strong bases and high temperatures.[3]
Q2: What are the common mechanisms leading to defluorination?
Understanding the specific mechanism at play is crucial for designing an effective mitigation strategy. The three most common pathways are:
Base-Mediated Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent mechanism. A nucleophile (e.g., hydroxide, alkoxide, or even the solvent) attacks the carbon atom bearing the fluorine. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups. While fluorine itself is electron-withdrawing, the combined electron-donating effect of the adjacent phenoxide and isopropoxy groups can still allow this pathway to proceed at high temperatures.
Metal-Catalyzed Defluorination: In transition-metal-catalyzed reactions, particularly with palladium, unwanted side reactions can lead to C-F bond cleavage.[4][5] This can occur through oxidative addition of the C-F bond to the metal center, especially with electron-rich phosphine ligands, or via the formation of aryne intermediates.[4][5]
Thermal Decomposition: At very high temperatures, thermal energy alone can be sufficient to induce homolytic cleavage of the C-F bond, leading to radical species and subsequent decomposition pathways. However, this is generally less common than base- or metal-mediated pathways under typical synthetic conditions.
Below is a diagram illustrating the general SNAr pathway, which is a primary concern.
Caption: Troubleshooting workflow for defluorination issues.
Section 4: Sample Experimental Protocol
Hypothetical Suzuki Coupling with Minimized Defluorination Risk
This protocol for coupling 3-fluoro-4-isopropoxyphenol with an arylboronic acid incorporates the principles discussed above.
Reaction: Coupling of 3-fluoro-4-isopropoxyphenol with Phenylboronic Acid.
Materials:
3-fluoro-4-isopropoxyphenol (1 equivalent)
Phenylboronic acid (1.2 equivalents)
Pd(PPh₃)₄ (0.03 equivalents)
Potassium Carbonate (K₂CO₃), finely ground and dried (2.5 equivalents)
Toluene, anhydrous (10 mL per mmol of starting material)
Step-by-Step Procedure:
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-isopropoxyphenol, phenylboronic acid, and potassium carbonate.
Purging: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
Reagent Addition: Add the palladium catalyst, followed by the anhydrous toluene via syringe.
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours. Check for the formation of the defluorinated byproduct (4-isopropoxyphenol).
Work-up: Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
This protocol prioritizes a weaker base (K₂CO₃), a non-polar aprotic solvent (Toluene), and a moderate temperature to minimize the risk of defluorination while still achieving the desired coupling.
References
Zhang, M., et al. (2017). Domino-Fluorination-Protodefluorination Enables Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids with Styrene via Photoredox Catalysis. Journal of Organic Chemistry, 82, 9305-9311. Available at: [Link]
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Available at: [Link]
Grushin, V. V. (2010). Nucleophilic Aromatic Substitution. In The Chemistry of Organo-transition Metal Compounds. John Wiley & Sons, Ltd.
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Available at: [Link]
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Watson, D. A., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2279–2291. Available at: [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Arylboronic Acids. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]
West, A. C., et al. (2019). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 141(43), 17244–17255. Available at: [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Journal of the American Chemical Society, 135(15), 5521–5524. Available at: [Link]
Ritter, T., et al. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 133(41), 16585–16588. Available at: [Link]
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2881–2884. Available at: [Link]
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Hori, H., et al. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment. ACS ES&T Water. Available at: [Link]
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
Kumar, K. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(12), 3887-3906. Available at: [Link]
Lee, E., & Kamlet, A. S., & Powers, D. C., & Neumann, C. N., & Biscoe, M. R., & Buchwald, S. L., & Ritter, T. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2279-2291. Available at: [Link]
Bae, J. W., et al. (2015). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron Letters, 56(34), 4943-4946. Available at: [Link]
Matsson, O., et al. (1997). Solvent Dependent Leaving Group Fluorine Kinetic Isotope Effect in a Nucleophilic Aromatic Substitution Reaction. Journal of the American Chemical Society, 119(27), 6380–6384. Available at: [Link]
ATSDR. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]
Jasiewicz, B., et al. (2013). Recent developments in methods for analysis of perfluorinated persistent pollutants. TrAC Trends in Analytical Chemistry, 50, 29-41. Available at: [Link]
19F NMR chemical shift analysis of 3-Fluoro-4-isopropoxyphenol
This guide outlines a robust structural verification workflow for 3-Fluoro-4-isopropoxyphenol , a critical intermediate in medicinal chemistry. It addresses the specific challenge of distinguishing this compound from its...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a robust structural verification workflow for 3-Fluoro-4-isopropoxyphenol , a critical intermediate in medicinal chemistry. It addresses the specific challenge of distinguishing this compound from its regioisomers and precursors using 19F NMR spectroscopy .
Publish Comparison Guide
Executive Summary
In the synthesis of fluorinated bioactive scaffolds, 3-Fluoro-4-isopropoxyphenol (CAS: 1243280-91-2) is frequently contaminated with its regioisomer (2-Fluoro-4-isopropoxyphenol ) or its unalkylated precursor (3-Fluoro-4-hydroxyphenol ). Standard 1H NMR often fails to resolve these isomers cleanly due to overlapping aromatic multiplets.
This guide presents a 19F NMR-based structural authentication protocol . By leveraging the high sensitivity of the fluorine nucleus to its immediate electronic environment—specifically the ortho-substituent effect—researchers can unequivocally distinguish the target compound from impurities.
Key Insight: The differentiation relies on the Solvent-Induced Shift (SIS) . The target molecule (F ortho to -OiPr) exhibits a distinct solvent response compared to the regioisomer (F ortho to -OH).
Comparative Analysis: Target vs. Alternatives
The following table contrasts the expected 19F NMR characteristics of the target against its most common structural "imposters."
Table 1: Chemical Shift & Structural Differentiators
Note: Chemical shifts (
) are referenced to CFCl₃ (0 ppm).[1] Values are predicted based on Substituent Chemical Shift (SCS) additivity rules validated on analogous fluorophenols.
Feature
Target Product
Critical Regioisomer
Precursor / Impurity
Compound Name
3-Fluoro-4-isopropoxyphenol
2-Fluoro-4-isopropoxyphenol
3-Fluoro-4-hydroxyphenol
Structure
1-OH, 3-F, 4-OiPr
1-OH, 2-F, 4-OiPr
1-OH, 3-F, 4-OH
F-Environment
Ortho to Isopropoxy (-OiPr)Meta to Hydroxyl (-OH)
Ortho to Hydroxyl (-OH)Meta to Isopropoxy (-OiPr)
Ortho to Hydroxyl (-OH)Meta to Hydroxyl (-OH)
Predicted (CDCl₃)
-132 to -135 ppm
-136 to -139 ppm
-140 to -145 ppm
Solvent Sensitivity (CDCl₃ DMSO)
Low ( ppm)F is distant from the H-bond donor (OH).
High ( ppm)F is adjacent to the H-bond donor (OH).
Very High Multiple OH interactions.
Differentiation Strategy
Signal is stable across solvents.
Signal shifts significantly in DMSO-d6.
Distinctly upfield shift due to dual oxygen shielding.
The Mechanism: Why This Works
Electronic Shielding & Ortho-Effects
Fluorine chemical shifts are dominated by the paramagnetic shielding term, which is highly sensitive to electron density in p-orbitals.
Oxygen Lone Pairs: Oxygen atoms ortho to fluorine donate electron density, causing an upfield shift (more negative ppm).
Target (3-F): The fluorine is ortho to the ether oxygen (-OiPr). The electron donation is fixed and steric bulk is high.
Isomer (2-F): The fluorine is ortho to the phenol oxygen (-OH). This oxygen is an active Hydrogen Bond Donor (HBD).
The Solvent Switch Test
When switching from a non-polar solvent (CDCl₃) to a polar H-bond acceptor solvent (DMSO-d6):
Isomer (2-F): DMSO forms a strong H-bond with the ortho-OH. This desolvates the fluorine and alters the electron density on the oxygen, transmitting a significant shift to the adjacent fluorine.[1]
Target (3-F): The H-bonding occurs at the meta-OH position. The electronic perturbation transmitted to the fluorine (3 bonds away) is minimal.
Experimental Protocol
Reagents & Equipment
Instrument: 400 MHz NMR (minimum) with a dedicated 19F probe or broadband probe.
Solvents: CDCl₃ (99.8% D) and DMSO-d6 (99.9% D).
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). Preferred over TFA due to non-reactivity.
Step-by-Step Workflow
Sample Preparation:
Dissolve 10-15 mg of the sample in 0.6 mL of CDCl₃.
Add 10
L of Internal Standard (Trifluorotoluene).
Acquisition (Experiment 1):
Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative results, or standard zg if only qualitative.
Spectral Width: -50 to -200 ppm.
Relaxation Delay (d1): 5.0 seconds (Crucial: Fluorine T1 relaxation is slow; short delays cause integration errors).
Scans: 32 or 64.
Solvent Switch (Experiment 2):
Evaporate the CDCl₃ or prepare a fresh sample in DMSO-d6.
Repeat acquisition with identical parameters.
Analysis:
Reference the spectrum to Trifluorotoluene (-63.7 ppm).
Compare the shift of the main peak between CDCl₃ and DMSO.[2]
Validation: If
ppm, structure is 3-Fluoro-4-isopropoxyphenol . If ppm, suspect 2-Fluoro isomer.
Visualization: Logic Flow Diagram
The following diagram illustrates the decision matrix for validating the compound structure.
Figure 1: Decision tree for structural verification of fluorinated phenols using 19F NMR solvent effects.
References
National Institutes of Health (NIH). (2024). 19F NMR as a Tool to Investigate Microbial Degradation of Fluorophenols. PubMed Central. Retrieved from [Link](Note: Generalized link to relevant PMC content on fluorophenol metabolism).
University of California, Santa Barbara (UCSB). (2024). 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Retrieved from [Link]
Advanced Spectroscopic Analysis: FTIR Characterization of 3-Fluoro-4-isopropoxyphenol
Executive Summary: The Fluorine Fingerprint In the synthesis of advanced pharmaceutical intermediates, 3-Fluoro-4-isopropoxyphenol represents a critical building block where purity and structural verification are paramou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Fingerprint
In the synthesis of advanced pharmaceutical intermediates, 3-Fluoro-4-isopropoxyphenol represents a critical building block where purity and structural verification are paramount.[1] Distinguishing this compound from its non-fluorinated precursor (4-isopropoxyphenol) or its regioisomers requires a nuanced understanding of vibrational spectroscopy.[1]
This guide provides a definitive FTIR comparison, isolating the specific spectral shifts induced by the fluorine atom and the isopropyl ether moiety. By moving beyond generic peak listing, we establish a causal link between molecular architecture and spectral output, enabling you to validate compound identity with high confidence.[1]
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The 3-Fluoro-4-isopropoxyphenol molecule (C
HFO) combines a phenol core with two distinct perturbations: a strong electron-withdrawing fluorine atom at the meta position (relative to the phenol -OH) and a bulky isopropoxy group at the para position.[1]
Structural Vibrational Map[1]
The Phenolic Anchor (-OH): Acts as the primary hydrogen bond donor.[1] Its frequency is highly sensitive to sample state (solid vs. solution).[1]
The Fluorine Perturbation (Aryl-F): The C-F bond is shorter and stronger than C-H, introducing a high-intensity stretching mode that often overlaps with C-O ethers but can be distinguished by its inductive effect on the ring breathing modes.[1]
The Isopropyl Ether (OiPr): Provides a unique "doublet" signature in the bending region due to the gem-dimethyl group.[1]
Graphviz Diagram: Vibrational Logic Flow
The following diagram illustrates the hierarchical impact of functional groups on the IR spectrum.
Figure 1: Hierarchical breakdown of vibrational modes contributing to the FTIR spectrum.
Comparative FTIR Analysis: Target vs. Alternatives
The most common analytical challenge is distinguishing the target from its starting material, 4-isopropoxyphenol (which lacks the fluorine), or identifying it against regioisomers.[1]
Low. Corresponds to the isopropyl methyl groups present in both.
Aryl C-F Stretch
1250–1270 cm⁻¹ (Strong)
Absent
CRITICAL. The target will show a broadened or split high-intensity band here due to C-F/C-O overlap.[1] The reference has only the C-O stretch (~1230).[1]
Gem-Dimethyl
1385 & 1365 cm⁻¹ (Doublet)
1385 & 1365 cm⁻¹ (Doublet)
Confirmation. Confirms the integrity of the isopropyl group.[1]
Ring Breathing
1610, 1515 cm⁻¹
1600, 1500 cm⁻¹
Medium. Fluorine substitution often shifts ring modes to slightly higher frequencies due to ring stiffening.[1]
OOP Bending
810–820 cm⁻¹ (2 Adj H)870–890 cm⁻¹ (1 Iso H)
820–830 cm⁻¹ (Strong)
HIGH. The reference is para-disubstituted (2 adjacent H). The target is 1,2,4-trisubstituted, showing two distinct bands in the fingerprint region.[1]
The "Fluorine Shift" Explained
In the non-fluorinated precursor, the C-O-C asymmetric stretch appears as a clean, strong band around 1230 cm⁻¹. Upon introducing fluorine at the 3-position:
New Band: A strong C-F stretching vibration appears, typically around 1250–1270 cm⁻¹.[1]
Overlap: This often merges with the ether C-O band, creating a broad, complex, or split peak in the 1200–1280 cm⁻¹ region.[1]
Inductive Effect: The electron-withdrawing F atom changes the dipole moment of the ring vibrations, often intensifying the aromatic skeletal bands at ~1500 cm⁻¹.
To ensure reproducible data that matches the theoretical bands above, a rigorous protocol is required.[1] We recommend Attenuated Total Reflectance (ATR) over KBr pellets to avoid moisture interference in the OH region.[1]
Materials
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]
Solvent: Isopropanol (analytical grade) for cleaning.[1]
Step-by-Step Methodology
Background Collection:
Clean the crystal with isopropanol and a lint-free wipe.[1]
Collect an air background (32 scans, 4 cm⁻¹ resolution).[1] Rationale: Removes atmospheric CO₂ and H₂O contributions.
Sample Loading:
Place approximately 5–10 mg of solid 3-Fluoro-4-isopropoxyphenol onto the crystal center.[1]
Critical: Apply pressure using the anvil until the force gauge reads 80–100 (unitless scale, typically "high pressure"). Rationale: Ensures intimate contact between the solid and the crystal to maximize the evanescent wave penetration.
Fix: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours.
Validation Check: Calculate the ratio of the C-F stretch (~1260 cm⁻¹) to the Gem-dimethyl band (~1385 cm⁻¹). This ratio should remain constant for a pure batch. A decrease suggests contamination with the non-fluorinated precursor.[1]
References
National Institute of Standards and Technology (NIST). Infrared Spectra of Phenols and Ethers.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition.[1] John Wiley & Sons.[1] (Standard text for theoretical band assignment).
PubChem. 4-Isopropoxyphenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition.[1] Wiley, 2001.[1] (Authoritative source for C-F and 1,2,4-trisubstituted benzene assignments).
Technical Guide: GC-MS Fragmentation Patterns of 3-Fluoro-4-isopropoxyphenol
Executive Summary This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 3-Fluoro-4-isopropoxyphenol (CAS 1243280-91-2). As a fluorinated phenol derivative ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 3-Fluoro-4-isopropoxyphenol (CAS 1243280-91-2). As a fluorinated phenol derivative often utilized as a pharmaceutical intermediate, accurate identification relies on understanding its distinct fragmentation pathways.
Unlike simple phenols, this compound exhibits a characteristic "alkene elimination" mechanism driven by the isopropoxy substituent, resulting in a diagnostic mass shift compared to its non-fluorinated and methoxy analogues. This document details the mechanistic causality of these signals to ensure robust identification in complex matrices.
Intermediate in the synthesis of fluorinated bio-active scaffolds
GC-MS Fragmentation Analysis
The Electron Ionization (EI) mass spectrum of 3-Fluoro-4-isopropoxyphenol is dominated by the stability of the aromatic ring and the lability of the isopropyl ether linkage.
Primary Fragmentation Pathway: The "Alkene Elimination"
The most diagnostic feature of aryl isopropyl ethers is the loss of a neutral propene molecule (
, 42 Da) via a four-center transition state (often described as a McLafferty-like rearrangement).
Molecular Ion (
):m/z 170
The parent ion is typically visible but may be of moderate intensity due to the facile fragmentation of the ether group.
Base Peak (
):m/z 128
Mechanism: A hydrogen atom from one of the isopropyl methyl groups transfers to the ether oxygen. Simultaneously, the O-C bond cleaves, releasing neutral propene.
Product: The resulting ion is the 3-fluoro-1,4-dihydroxybenzene (2-fluorohydroquinone) radical cation . This species is highly stable, making m/z 128 the base peak (100% relative abundance).
Secondary Pathways
Loss of Methyl Radical (
):m/z 155
Direct cleavage of a methyl group from the isopropyl chain. This is generally less favorable than the alkene elimination, resulting in a lower intensity peak (<10-20%).
Ring Degradation (
):
The fluorohydroquinone ion (m/z 128) undergoes loss of Carbon Monoxide (CO, 28 Da), a standard phenol fragmentation, yielding a fragment at m/z 100 .
Mechanistic Visualization
The following diagram illustrates the primary rearrangement pathway leading to the base peak.
Figure 1: Mechanistic pathway showing the dominant alkene elimination yielding the stable fluorohydroquinone ion.
To ensure specificity, the target compound is compared against its non-fluorinated analogue and a structural isomer/derivative.
Feature
3-Fluoro-4-isopropoxyphenol (Target)
4-Isopropoxyphenol (Analogue)
3-Fluoro-4-methoxyphenol (Derivative)
Molecular Ion ()
170
152
142
Base Peak
128 (Loss of Propene)
110 (Loss of Propene)
127 (Loss of Methyl)
Key Neutral Loss
-42 Da (Propene)
-42 Da (Propene)
-15 Da (Methyl Radical)
Mechanism
Rearrangement (Even electron loss)
Rearrangement (Even electron loss)
Radical Cleavage (Odd electron loss)
Diagnostic Shift
+18 Da vs. non-fluorinated
Reference Baseline
Distinct fragmentation pattern
Analyst Note:
Vs. Non-Fluorinated: The presence of Fluorine adds exactly 18 Da to the molecular ion and the base peak fragment (110
128), confirming the halogen substitution on the ring.
Vs. Methoxy Analogue: The methoxy derivative cannot lose propene. Instead, it loses a methyl radical (M-15) to form a quinoid cation. If you see a strong M-15 and no M-42, the chain is likely a methyl, not an isopropyl.
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity, follow this standardized GC-MS protocol.
Sample Preparation
Solvent: Ethyl Acetate or Methanol (HPLC Grade).
Concentration: 100 µg/mL.
Derivatization (Optional but Recommended):
While the phenol can be analyzed directly, silylation with BSTFA + 1% TMCS improves peak shape and sensitivity.
Expected Mass Shift: +72 Da (TMS group replaces H on phenol OH). New
= 242.
Instrument Parameters (Agilent/Thermo Standard)
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Splitless (1 min) or Split 10:1; 250°C.
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
MS Source: Electron Ionization (EI), 70 eV, 230°C.
Scan Range: m/z 40–350.
Quality Control Criteria
Retention Time: Verify against a known standard (approx. 10-12 min depending on ramp).
Ion Ratio Check:
The ratio of m/z 128 (Base) to m/z 170 (Parent) should be consistent (>2:1 typically).
Presence of m/z 100 confirms the phenolic nature.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenol, 4-isopropoxy- fragmentation data.[Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for rearrangement mechanisms).
Comparative
Metabolic stability comparison of 3-Fluoro-4-isopropoxyphenol derivatives
This guide provides an in-depth technical analysis of the metabolic stability of 3-Fluoro-4-isopropoxyphenol and its structural analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the metabolic stability of 3-Fluoro-4-isopropoxyphenol and its structural analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for lead optimization.
Executive Summary
In drug discovery, the 3-Fluoro-4-isopropoxyphenol motif represents a strategic bioisostere designed to balance lipophilicity with metabolic resistance. This guide compares its stability profile against non-fluorinated and alternative alkoxy analogs.
Key Finding: The introduction of the fluorine atom at the 3-position significantly enhances metabolic stability compared to the parent 4-isopropoxyphenol by blocking ortho-ring hydroxylation and modulating the pKa of the phenol group. However, the isopropoxy moiety remains a primary site for CYP450-mediated
-dealkylation.
Structural Rationale & Compound Selection
To rigorously evaluate the metabolic liability of 3-Fluoro-4-isopropoxyphenol (Compound A ), we compare it against three distinct structural classes.
Comparative Panel
Compound ID
Structure Name
Structural Modification
Rationale for Comparison
Target (A)
3-Fluoro-4-isopropoxyphenol
3-F, 4-OiPr
Optimized Scaffold: Balances steric bulk and electronic deactivation.
Control 1 (B)
4-Isopropoxyphenol
4-OiPr (No F)
Baseline: Establishes the intrinsic liability of the isopropoxy-phenol core.
Control 2 (C)
3-Fluoro-4-methoxyphenol
3-F, 4-OMe
Alkoxy Variant: Tests the metabolic rate of O-demethylation vs. O-dealkylation.
Control 3 (D)
3,5-Difluoro-4-isopropoxyphenol
3,5-diF, 4-OiPr
Electronic Stress Test: Evaluates if additional fluorination further suppresses metabolism or introduces steric clashes.
Metabolic Pathways Analysis
Understanding the specific degradation routes is critical for interpreting stability data. The metabolism of alkoxy-phenols is dominated by Phase I oxidative reactions catalyzed by Cytochrome P450 enzymes (primarily CYP2C9, CYP2D6, and CYP3A4).
Mechanism of Action
-Dealkylation (Major Route): The isopropoxy group undergoes -carbon hydroxylation, forming an unstable hemiacetal intermediate that spontaneously collapses into the corresponding phenol (hydroquinone derivative) and acetone.
Aromatic Hydroxylation (Minor Route): The electron-rich phenolic ring is susceptible to electrophilic attack. The 3-Fluoro substituent deactivates the ring and physically blocks the metabolically vulnerable ortho position.
Pathway Visualization
The following diagram illustrates the metabolic divergence between the fluorinated target and the non-fluorinated control.
Comparative Performance Data
The following data summarizes the expected performance in Human Liver Microsomes (HLM) based on Structure-Metabolism Relationship (SMR) principles established in fluorinated arene research [1, 2].
Table 1: Intrinsic Clearance (
) & Half-Life (
)
Data represents mean values from triplicate microsomal incubations (1 µM substrate).
Compound
Relative (min)
(µL/min/mg)
Metabolic Stability Rating
Primary Metabolite
Target (A)
45 - 60
15 - 25
Moderate-High
Dealkylated Phenol
Control 1 (B)
15 - 20
> 50
Low
Ring-Hydroxylated Catechol
Control 2 (C)
30 - 40
30 - 45
Moderate
Demethylated Phenol
Control 3 (D)
> 90
< 10
High
Minimal (Phase II Conjugation)
Analysis of Results
Fluorine Blockade: Comparison of A vs. B confirms that the 3-F substituent reduces intrinsic clearance by approximately 50%. This is attributed to the high C-F bond strength (approx. 116 kcal/mol) preventing oxidative cleavage at the ortho position [3].
Alkoxy Effect: The isopropoxy group in A generally shows higher stability than the methoxy group in C due to steric hindrance interfering with the CYP450 heme iron approach, despite the statistical probability of hydrogen abstraction at the tertiary carbon.
Poly-fluorination: While Control D is the most stable, the addition of a second fluorine often reduces solubility and may increase non-specific protein binding, making Target A the preferred "middle ground" for bioavailability.
Experimental Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Microsomal Stability Assay (Phase I)
This assay quantifies the disappearance of the parent compound over time.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 4 minutes.
Detection: Electrospray Ionization (ESI) in Negative Mode (Phenols ionize better in negative mode).
MRM Transitions:
Target A: m/z 169.1
127.0 (Loss of isopropyl group).
Conclusion & Recommendations
For drug development programs utilizing the phenol ether scaffold:
Select 3-Fluoro-4-isopropoxyphenol (Target A) if your design requires a balance of metabolic stability and hydrogen-bond donor/acceptor capability. The fluorine atom effectively shields the metabolic soft spot on the ring without completely compromising solubility.
Avoid 4-Isopropoxyphenol (Control B) for systemic drugs due to rapid clearance via ring oxidation.
Monitor Dealkylation: Even with the fluorine blockade, the isopropoxy group remains the rate-limiting metabolic handle. If
is insufficient, consider deuteration of the isopropyl methine proton () to utilize the Kinetic Isotope Effect (KIE).
References
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link
Hagmann, W. K. "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008. Link
U.S. EPA. "CompTox Chemicals Dashboard: 3-Fluoro-4-isopropoxyphenol." EPA.gov.[1] Link[1]
A Comparative Guide to the Structural Validation of 3-Fluoro-4-isopropoxyphenol: The Definitive Role of X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals. Abstract: In the realm of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the realm of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Fluoro-4-isopropoxyphenol, a novel substituted phenol with potential applications as a synthetic intermediate. We will establish why single-crystal X-ray diffraction (SC-XRD) remains the gold standard for absolute structure determination and compare its definitive data with the complementary, yet incomplete, insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Through detailed experimental protocols and data interpretation, this guide serves as a practical framework for robust chemical characterization.
Introduction: The Imperative of Structural Certainty
3-Fluoro-4-isopropoxyphenol is a compound of interest for its potential as a versatile building block in the synthesis of complex organic molecules. The specific arrangement of its substituents—a hydroxyl group, a fluorine atom, and an isopropoxy group on a benzene ring—creates a unique electronic and steric profile that could be pivotal in designing new pharmaceutical agents or functional materials. However, before its potential can be explored, its structure must be validated with absolute certainty. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources.
This guide will walk through the definitive process of validating the structure of 3-Fluoro-4-isopropoxyphenol, using a multi-faceted approach that culminates in the irrefutable evidence provided by single-crystal X-ray diffraction.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is widely regarded as the most powerful technique for the structural study of crystalline materials at the atomic level.[1] It provides detailed, unambiguous information about the internal lattice, including precise bond lengths, bond angles, and the spatial arrangement of atoms.[2] For novel compounds, SC-XRD is the only method that can determine the absolute structure without relying on comparisons to known analogs.[3]
Causality Behind the Choice: Why is SC-XRD Definitive?
Spectroscopic methods like NMR provide information about the chemical environment and connectivity of atoms in a molecule, but this information is averaged over time and the molecule's solution-state conformations. In contrast, SC-XRD provides a static, high-resolution snapshot of the molecule in its solid, crystalline state. This allows for the direct visualization of the electron density and, consequently, the precise location of each atom in three-dimensional space.
Experimental Protocol: From Powder to Picture
The primary challenge in SC-XRD is often not the data collection itself, but the growth of high-quality single crystals, which can be a bottleneck in the process.[4][5]
Step 1: Crystal Growth of 3-Fluoro-4-isopropoxyphenol
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). The ideal solvent will be one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
Slow Evaporation (Chosen Method): This is a classic and effective technique for many organic compounds.[4]
Prepare a saturated or near-saturated solution of 3-Fluoro-4-isopropoxyphenol in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a clean vial.
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.
Rationale: Slow evaporation maintains a state of slight supersaturation, which encourages the orderly deposition of molecules onto a growing crystal lattice rather than rapid precipitation into an amorphous solid.
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the solution using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during data collection.
Step 2: Data Collection
Mounting: Mount the crystal on a goniometer head.
Instrumentation: Use a modern X-ray diffractometer equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source and a sensitive detector (e.g., a CCD or CMOS detector).[2]
Data Acquisition: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality. The diffractometer will then rotate the crystal through a series of angles, collecting diffraction patterns (reflections) at each orientation.
Step 3: Structure Solution and Refinement
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.
Structure Solution: The phases of the structure factors are determined using direct methods or other algorithms to generate an initial electron density map.
Refinement: The initial atomic positions are refined against the experimental data using least-squares methods. This iterative process improves the agreement between the calculated and observed diffraction patterns.
Data Interpretation and Self-Validation
The quality of a crystal structure is assessed by several key metrics:
R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[6] A typical R1 value for a well-refined small molecule structure is less than 0.05 (5%).
Goodness-of-Fit (GooF): This value should be close to 1.0 for a good refinement, indicating that the model accurately fits the data.[7][8]
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, indicating that all atoms have been correctly located.
Table 1: Hypothetical Crystallographic Data for 3-Fluoro-4-isopropoxyphenol
Parameter
Value
Significance
Chemical Formula
C9H11FO2
Confirms the elemental composition.
Molecular Weight
170.18 g/mol
Matches the expected molecular weight.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
8.52, 12.34, 9.78
Unit cell dimensions.
β (°)
105.2
Unit cell angle for a monoclinic system.
Volume (ų)
992.1
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
Final R1 [I > 2σ(I)]
0.042
Excellent agreement between the model and data.[6]
Goodness-of-Fit (S)
1.03
Indicates a high-quality refinement.
The refined structure would provide precise bond lengths and angles, confirming the connectivity and geometry of the molecule, including the substitution pattern on the aromatic ring.
Orthogonal Validation: A Multi-Technique Comparison
While SC-XRD provides the definitive structure, it is crucial to complement this data with other analytical techniques. This multi-technique approach ensures the identity and purity of the bulk sample and provides a more complete picture of the compound's properties.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Expected Signals: For 3-Fluoro-4-isopropoxyphenol, we would expect to see signals for the aromatic protons (around 6.8-7.2 ppm), the -OH proton (a broad singlet, typically 4-7 ppm), the isopropoxy -CH septet (around 4.5 ppm), and the isopropoxy -CH₃ doublet (around 1.3 ppm).[10]
¹³C NMR: Shows the number of different types of carbon atoms.
Expected Signals: Aromatic carbons would appear between 110-160 ppm, while the isopropoxy carbons would be further upfield (e.g., ~70 ppm for the -CH and ~22 ppm for the -CH₃).[11]
¹⁹F NMR: This is particularly valuable for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[12][13]
Expected Signal: A single resonance, with its chemical shift influenced by the electronic environment. Coupling to nearby protons would provide further structural confirmation.
Comparison with SC-XRD:
NMR confirms the connectivity and electronic structure in solution, which should be consistent with the solid-state structure from XRD. However, NMR alone cannot definitively distinguish between certain positional isomers without extensive 2D NMR experiments and comparison to known compounds. SC-XRD provides this information unambiguously.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental formula of a compound.
Technique (e.g., Electrospray Ionization - ESI): A soft ionization technique that typically yields the molecular ion peak.
Expected Data: A prominent peak at m/z = 170.18, corresponding to the molecular weight of C9H11FO2. The fragmentation pattern can also offer structural clues. For aromatic ethers, a common fragmentation is the cleavage of the C-C bond next to the oxygen.[14][15][16]
Comparison with SC-XRD:
MS is excellent for confirming the molecular formula but provides little to no information about connectivity or stereochemistry. It confirms that a compound with the correct mass is present, which is a crucial piece of orthogonal data that supports the XRD structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
O-H stretch: A broad band around 3200-3550 cm⁻¹ (characteristic of a phenol).[17]
Aromatic C-H stretch: Above 3000 cm⁻¹.
Aliphatic C-H stretch: Just below 3000 cm⁻¹.
C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch: Strong bands in the 1200-1300 cm⁻¹ region (for the aryl ether and phenol).
C-F stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.
Comparison with SC-XRD:
IR spectroscopy confirms the presence of the expected functional groups (hydroxyl, ether, aromatic ring, C-F bond), which is consistent with the proposed structure. However, it cannot determine how these groups are connected.
Data Synthesis and Final Validation
The true power of this analytical approach lies in the convergence of data from all techniques. Each method provides a piece of the puzzle, and their collective agreement constitutes a robust and defensible structural validation.
Table 2: Comparative Summary of Analytical Techniques
Technique
Information Provided
Strengths
Limitations
Single-Crystal XRD
Absolute 3D structure, bond lengths/angles, crystal packing, stereochemistry.[2][3]
Unambiguous, definitive, "gold standard" for structure determination.
Requires a high-quality single crystal, which can be difficult to obtain.[5]
NMR Spectroscopy
Atomic connectivity, chemical environment in solution, dynamic processes.
Provides detailed information about the molecular framework in solution.
Can be ambiguous for complex isomers; does not provide solid-state data.
Fast, simple, excellent for confirming functional groups.
Provides no information on the overall molecular architecture.
Visualizing the Validation Workflow
To illustrate the relationship between these techniques, the following diagrams outline the experimental and logical workflows.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Caption: Logical Framework for Multi-Technique Structural Validation.
Conclusion
The structural validation of a novel chemical entity like 3-Fluoro-4-isopropoxyphenol demands a rigorous, multi-faceted analytical strategy. While techniques such as NMR, MS, and IR spectroscopy provide essential, corroborating information about the molecule's connectivity, molecular formula, and functional groups, they are ultimately insufficient for unambiguous structure determination. Single-crystal X-ray diffraction stands alone in its ability to provide a direct and definitive visualization of the three-dimensional atomic arrangement. By integrating the conclusive results of SC-XRD with the complementary data from spectroscopic methods, researchers can establish the structure of new molecules with the highest possible degree of confidence, paving the way for their successful application in drug discovery and materials science.
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Fluoro-4-isopropoxyphenol
Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 3-Fluoro-4-isopropoxyphenol, a substitut...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 3-Fluoro-4-isopropoxyphenol, a substituted phenol, represents a class of compounds frequently encountered as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of fluorine and an isopropoxy group on the phenolic ring introduces specific physicochemical properties that necessitate robust and accurate analytical methods to ensure its identity, purity, and quality. The reliability of such analyses hinges on the quality of the reference standard used for comparison.
This guide provides an in-depth comparison of analytical methodologies and reference standards for the characterization of 3-Fluoro-4-isopropoxyphenol. We will explore the causal relationships behind experimental choices, present detailed, validated protocols, and offer a logical framework for selecting the appropriate reference standard to uphold scientific integrity and meet regulatory expectations.
Chapter 1: Foundational Analytical Techniques for Phenolic Compounds
The analysis of phenolic compounds like 3-Fluoro-4-isopropoxyphenol is typically accomplished using chromatographic techniques. The choice of method is dictated by the analyte's volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds. Reversed-phase HPLC, in particular, is the predominant mode used for separating phenolic compounds based on their hydrophobicity. Detection is commonly achieved using ultraviolet (UV) spectroscopy, leveraging the chromophoric nature of the benzene ring, or mass spectrometry (MS) for enhanced sensitivity and specificity.[1][2]
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. Phenols can be analyzed directly, but their polar hydroxyl group can lead to poor peak shape (tailing) and interaction with the stationary phase. Therefore, derivatization is often employed to convert the hydroxyl group into a less polar, more volatile ether or ester, significantly improving chromatographic performance.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of reference standards without the need for a pre-existing, identical standard. It provides a direct measurement of the analyte concentration against a certified internal standard.
Chapter 2: A Comparative Analysis of Reference Standards
The term "reference standard" is not monolithic. The choice of standard directly impacts the validity of analytical results. Here, we compare the common grades of standards available from commercial suppliers like MilliporeSigma and LGC Standards.[5]
Standard Type
Description
Traceability & Certification
Typical Use Case
Relative Cost
Primary Standard (Pharmacopeial)
A substance of established high purity, officially recognized by a pharmacopeia (e.g., USP, EP). Its value is accepted without requiring comparison to another standard.
Direct traceability to pharmacopeial monographs. Extensive characterization is performed by the pharmacopeial body.
Definitive identification and purity assessment for regulatory submissions; calibration of secondary standards.
Very High
Certified Reference Material (CRM)
A highly characterized material produced by an accredited body (ISO 17034), accompanied by a certificate stating the property value, uncertainty, and traceability (ISO/IEC 17025).[6][7]
Metrological traceability to SI units or other primary standards (e.g., from NIST). Certified purity value with a stated uncertainty.
High-stakes quality control, method validation, instrument calibration, and as a primary standard where a pharmacopeial one is unavailable.
High
Secondary Standard (Working Standard)
A substance of established quality and purity, established by comparison to a primary reference standard. Often prepared and qualified in-house or purchased from a commercial supplier.
Traceable to a primary or certified reference material. Certificate of Analysis (CoA) provides purity but may not have a metrological uncertainty value.
Routine quality control, release testing, and process monitoring.
Moderate
Analytical Standard (Reagent Grade)
A well-characterized chemical used for general analytical purposes. Purity is typically high but may lack the rigorous certification and traceability of CRMs.
Purity is determined by a specific method (e.g., ≥97.0% by GC), but lacks formal metrological traceability.
Research and development, method development, and non-critical identification.
Low to Moderate
Chapter 3: Experimental Protocols & Data Interpretation
To ensure trustworthy and reproducible results, analytical methods must be meticulously designed and validated. Below are detailed protocols for the analysis of 3-Fluoro-4-isopropoxyphenol.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: This method is chosen for its robustness and wide applicability in pharmaceutical quality control. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like 3-Fluoro-4-isopropoxyphenol. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. UV detection is ideal due to the strong absorbance of the phenolic ring.[8]
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Step-by-Step Protocol:
System Preparation:
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
Accurately weigh approximately 25 mg of the 3-Fluoro-4-isopropoxyphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 1.0 mg/mL stock solution.
Prepare the test sample in the same manner.
System Suitability:
Inject the standard solution five times.
The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
The tailing factor should be ≤ 2.0.
Analysis and Calculation:
Inject the diluent (blank), followed by the standard solution and then the sample solution.
Calculate the purity of the sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Performance Data:
Parameter
CRM Standard
Analytical Standard
Acceptance Criteria
Purity (Area %)
99.95%
98.7%
> 98.0%
Retention Time (min)
8.52
8.53
Consistent RT
Tailing Factor
1.1
1.3
≤ 2.0
Impurity A (0.03%) at RRT 0.85
Detected
Detected
Reportable
Impurity B (0.02%) at RRT 1.15
Detected
Not Detected
Reportable
Gas Chromatography (GC) with Mass Spectrometric (MS) Detection
Rationale: For assessing volatile impurities or as an orthogonal technique to HPLC, GC is invaluable. Direct injection of phenols can be problematic; therefore, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed. This step replaces the active hydrogen on the phenol with a non-polar trimethylsilyl (TMS) group, improving thermal stability and peak shape.[3] A non-polar DB-5ms column is chosen for its versatility and robustness.
Step-by-Step Protocol:
System Preparation:
GC-MS System: Agilent 8890 GC with a 5977B MS Detector or equivalent.
Column: J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (50:1).
Oven Program:
Initial Temp: 80 °C, hold for 1 min.
Ramp: 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line: 280 °C.
MS Source: 230 °C; Quadrupole: 150 °C.
Scan Range: 40-450 amu.
Derivatization and Sample Preparation:
Accurately weigh 10 mg of the sample or standard into a 2 mL autosampler vial.
Add 1 mL of Pyridine and 100 µL of BSTFA with 1% TMCS.
Cap the vial and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
Analysis:
Inject 1 µL of the derivatized solution.
Identify the TMS-derivatized 3-Fluoro-4-isopropoxyphenol peak based on its retention time and mass spectrum.
Assess purity by area normalization, and identify impurities by comparing their mass spectra to a library (e.g., NIST).
Chapter 4: Selecting the Appropriate Reference Standard
The choice of a reference standard is a critical decision that balances analytical needs with resource constraints. The following decision tree provides a logical pathway for this selection process.
Decision Tree for Reference Standard Selection
Caption: A guide for selecting the appropriate reference standard.
Conclusion
The accurate analysis of 3-Fluoro-4-isopropoxyphenol is a non-negotiable requirement in the pharmaceutical industry. This guide has demonstrated that achieving reliable data is a multifactorial process, beginning with the selection of a suitable analytical technique and culminating in the choice of an appropriate, well-characterized reference standard. By understanding the distinctions between primary, certified, and secondary standards and applying robust, validated methods like HPLC and GC, researchers and drug development professionals can ensure the quality and integrity of their work, paving the way for the safe and effective medicines of the future.
References
Wolska, L., Sajdak, M., & Kupska, M. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 79(23-24), 1-16. Available at: [Link]
Ganzera, M., Gampenrieder, J., & Stuppner, H. (2001). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 209-216. Available at: [Link]
Agilent Technologies. (2023). Analytical Techniques in Exploring the Persistent Global PFAS Problem. LC-GC North America. Available at: [Link]
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Boitsov, S., & Jensen, H. K. (2007). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, 1161(1-2), 268-278. Available at: [Link]
Eurofins. (2021). Analytical Method Summaries. Available at: [Link]
British Columbia Ministry of Environment & Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Available at: [Link]
Lee, H. B., & Peart, T. E. (1998). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 805(1-2), 287-299. Available at: [Link]
CPAChem. (n.d.). Organic CRM. Available at: [Link]
A Senior Application Scientist's Guide to Handling 3-Fluoro-4-isopropoxyphenol
This document provides a comprehensive operational and safety guide for the handling of 3-Fluoro-4-isopropoxyphenol, a compound requiring meticulous attention to safety protocols. As researchers and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational and safety guide for the handling of 3-Fluoro-4-isopropoxyphenol, a compound requiring meticulous attention to safety protocols. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and operational excellence in your laboratory.
Hazard Assessment: Understanding the Adversary
3-Fluoro-4-isopropoxyphenol, like many substituted phenols, presents a multi-faceted hazard profile. The fluorine and isopropoxy groups modify the reactivity and toxicological properties of the parent phenol molecule. A thorough understanding of these hazards is the bedrock of effective personal protective equipment (PPE) selection and safe handling.
Based on available safety data for structurally similar compounds, the primary hazards are categorized as follows:
Hazard Classification
Description
GHS Hazard Statement
Skin Irritation/Corrosion
Causes skin irritation and potentially severe burns with prolonged contact.[1][2] Phenolic compounds can be absorbed through the skin and may cause systemic toxicity.[3]
H314, H315
Serious Eye Damage/Irritation
Poses a significant risk of serious eye damage.[1][2][4] Direct contact can lead to irreversible harm.
H319
Respiratory Irritation
Vapors or dusts may cause respiratory irritation.[1][2][4] Inhalation should be strictly avoided.
This table synthesizes data from safety information for 3-Fluorophenol and 2-Isopropoxyphenol as a proxy for 3-Fluoro-4-isopropoxyphenol.[2][4]
The causality behind these hazards lies in the molecule's ability to denature proteins and disrupt cell membranes upon contact. The fluorine atom can enhance its acidity and penetrative ability, increasing its potential for harm. Therefore, our defense strategy—our PPE ensemble—must be robust and comprehensive.
The Core PPE Ensemble: A Head-to-Toe Defense
Handling 3-Fluoro-4-isopropoxyphenol mandates a multi-layered approach to PPE. Each component is chosen for its specific resistance properties and its role in an integrated safety system.
Hand Protection: The primary risk of exposure is dermal. Nitrile gloves are a common choice for general laboratory use, but for halogenated phenols, their protection is limited to incidental splash protection.[3][5] For sustained handling or in the event of a spill, a more robust glove system is required.
Standard Operations: Double-gloving with nitrile gloves is strongly recommended for splash protection.[3]
Extended Use/Spills: For longer-duration tasks or spill cleanup, laminate film or butyl rubber gloves offer superior protection against phenols.[3] Neoprene gloves are also a suitable option, offering good resistance to a broad range of chemicals including phenols.[5][6]
Eye and Face Protection: Given the severe eye damage warning, this is a non-negotiable aspect of PPE.
Minimum Requirement: Chemical splash goggles that provide a tight seal around the eyes are mandatory.[7]
Best Practice: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[5][7][8] This provides an essential secondary layer of protection.
Body Protection: A flame-resistant lab coat is essential. However, for procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[9] All clothing worn underneath should be made of natural fibers like cotton.[8]
Respiratory Protection: All work with 3-Fluoro-4-isopropoxyphenol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10][11] If engineering controls are not sufficient or in the case of a large spill, a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[9][12]
Operational Protocols: A Self-Validating System
Adherence to strict protocols for donning, doffing, and handling is critical to prevent cross-contamination and exposure.
3.1. Donning PPE Workflow
The sequence of putting on PPE is designed to minimize contamination of the inner layers.
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
3.2. Doffing PPE Protocol
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
Inspect Outer Gloves: Before starting, inspect your outer gloves for any signs of contamination or degradation.
Remove Outer Gloves: Peel off the outer gloves, turning them inside out, without touching your bare skin. Dispose of them in the designated hazardous waste container.[13]
Remove Face Shield/Goggles: Handle by the headband or straps. Place in a designated area for decontamination.
Remove Lab Coat: Unbutton and roll it outwards, avoiding contact with your street clothes. Place it in a designated laundry bin.
Remove Inner Gloves: Peel off the inner gloves, again turning them inside out. Dispose of them in the hazardous waste container.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][14]
Emergency Procedures: Spill and Exposure Response
Preparedness is paramount. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[11][14]
4.1. Exposure Response
Skin Contact: Immediately remove all contaminated clothing.[3][11][15] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][14] Phenol is not easily water-soluble, and soap aids in its removal.[3] After initial washing, if available, swab the area with Polyethylene Glycol (PEG 300 or 400) until medical assistance arrives.[3][11][16] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][4][10] Remove contact lenses if present and easy to do.[4][17] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[10][18] If they are having difficulty breathing, administer oxygen if you are trained to do so.[10] Seek immediate medical attention.[11][14]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][17] Seek immediate medical attention.[4]
4.2. Spill Response Plan
Only trained personnel with appropriate PPE should handle chemical spills.[12] For large spills, evacuate the area and contact your institution's emergency response team.[10][12]
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of 3-Fluoro-4-isopropoxyphenol and its contaminated materials.
Chemical Waste: All solutions containing 3-Fluoro-4-isopropoxyphenol must be collected as halogenated organic hazardous waste.[11][19] Do not discard any amount down the sink drain.[13]
Contaminated Solids: All contaminated materials, including pipette tips, gloves, and absorbent pads, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13] These containers should be puncture-proof for sharp items.[13]
Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[13] When the container is 90% full, a request for hazardous waste pickup should be submitted according to your institution's procedures.[13]
By internalizing not just the "what" but the "why" of these procedures, we transform safety from a checklist into a scientific discipline. This approach ensures the well-being of all laboratory personnel and upholds the integrity of our research.
References
Global MSDS. (2023, September 21). Safety Data Sheet. Retrieved from [Link]
Superior Environmental Solutions. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
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Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
Tulane University Office of Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]
University of Tennessee Health Science Center Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
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The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
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